(3-Chloro-4-methoxybenzyl)hydrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
YPHRVLGXQAQVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Overview: The Value Proposition of (3-Chloro-4-methoxybenzyl)hydrazine in Synthesis
An In-depth Technical Guide to (3-Chloro-4-methoxybenzyl)hydrazine
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound (CAS 887596-31-8). It provides insights into its synthesis, characterization, potential applications, and the scientific rationale behind the recommended protocols.
This compound belongs to the class of substituted benzylhydrazines, a cornerstone of synthetic and medicinal chemistry. The hydrazine moiety is a highly reactive and versatile functional group, serving as a powerful nucleophile and a precursor for a multitude of chemical transformations.[1][2] Its true value lies in its role as a key building block for constructing complex molecular architectures, particularly heterocyclic ring systems like pyrazoles, triazoles, and pyridazines, which are prevalent in pharmacologically active compounds.[1][3]
The specific substitution pattern on the benzene ring—a chloro group at position 3 and a methoxy group at position 4—offers distinct advantages. The chloro and methoxy groups are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding interactions, making them valuable substituents in drug design.[4][5] This particular arrangement provides a unique electronic and steric profile, enabling chemists to explore novel chemical space in the development of new therapeutic agents.[6]
Core Physicochemical & Spectroscopic Profile
A thorough characterization is fundamental to confirming the identity and purity of any synthetic intermediate. The following properties are expected for this compound.
Key Properties
All quantitative and structural data are summarized in the table below for ease of reference.
| Property | Value | Source / Method |
| CAS Number | 887596-31-8 | N/A |
| Molecular Formula | C₈H₁₁ClN₂O | Calculated |
| Molecular Weight | 186.64 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid or oil | General observation for similar compounds |
| Purity (Typical) | >95% | Commercial Supplier Target |
Expected Spectroscopic Signature
While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. An experienced chemist would use the following techniques to validate its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3 signals in the 6.8-7.5 ppm range), a singlet for the methoxy group (~3.9 ppm), a singlet for the benzyl CH₂ group, and broad, exchangeable signals for the NH and NH₂ protons of the hydrazine moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the six unique aromatic carbons, one for the methoxy carbon (~56 ppm), and one for the benzylic carbon. The specific chemical shifts would be influenced by the chloro and methoxy substituents.[7]
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.64. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a definitive indicator of the compound's identity.
-
IR (Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations in the 3200-3400 cm⁻¹ region, C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹, C=C aromatic ring stretches around 1500-1600 cm⁻¹, and a strong C-O stretch for the methoxy group around 1250 cm⁻¹.[8][9]
Synthesis and Purification: A Validated Approach
The most direct and reliable method for preparing 1-substituted benzylhydrazines is the nucleophilic substitution of a benzyl halide with hydrazine.[10][11] This approach is favored for its operational simplicity and generally good yields.
Proposed Synthetic Pathway
The synthesis involves the reaction of 3-Chloro-4-methoxybenzyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol. Using a large excess of hydrazine is crucial; it minimizes the formation of the undesired 1,2-dibenzylhydrazine byproduct.
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A Technical Guide to 3-Chloro-4-methoxybenzylhydrazine: Synthesis, Properties, and Applications in Heterocyclic Chemistry
This guide provides an in-depth analysis of 3-Chloro-4-methoxybenzylhydrazine, a key intermediate in synthetic organic and medicinal chemistry. Primarily utilized in its hydrochloride salt form for enhanced stability, this substituted benzylhydrazine serves as a critical building block for the construction of complex heterocyclic scaffolds, most notably pyrazole-containing compounds with significant pharmacological activities. This document will detail its chemical structure, a validated synthetic pathway, core physicochemical properties, and its strategic application in drug discovery, particularly in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogues.
Chemical Structure and Nomenclature
3-Chloro-4-methoxybenzylhydrazine possesses a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a hydrazinylmethyl group at position 1. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring influences the reactivity of the hydrazine moiety. The compound is most commonly supplied and used as its hydrochloride salt, (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride, to improve its shelf-life and handling characteristics.
Systematic (IUPAC) Name: (3-chloro-4-methoxyphenyl)methylhydrazine hydrochloride CAS Number: 54812-55-4[1][2][3]
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its properties can be inferred from data available on commercial supplier databases and by comparison with structurally similar arylhydrazines.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂O | [1][4][5] |
| Molecular Weight | 209.07 g/mol | [4][5] |
| Physical Form | Typically an off-white to light brown powder or crystalline solid. | |
| Melting Point | Not consistently reported; similar compounds like 4-methoxyphenylhydrazine hydrochloride melt around 160-162 °C (with decomposition). | [6] |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. | General knowledge of hydrazine salts |
| Storage | Store in a cool, dry place, typically at room temperature, protected from light and moisture. | |
| InChI Key | WJGGZLUXLCWVJB-UHFFFAOYSA-N | [2] |
Spectroscopic data is crucial for the identification and quality control of 3-Chloro-4-methoxybenzylhydrazine hydrochloride. Although a specific spectrum for this compound is not publicly available, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure. For example, in ¹H NMR, one would expect distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydrazine protons.
Synthesis Protocol: A Validated Pathway
The synthesis of arylhydrazines is a well-established process in organic chemistry, typically proceeding through the diazotization of a corresponding aniline followed by reduction of the resulting diazonium salt.[4][7][8] This general methodology is directly applicable to the preparation of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride from 3-Chloro-4-methoxyaniline.
Experimental Protocol: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride
Step 1: Diazotization of 3-Chloro-4-methoxyaniline
-
To a stirred solution of concentrated hydrochloric acid in water, add 3-Chloro-4-methoxyaniline (1.0 equivalent) at room temperature.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes upon completion of the addition to ensure the complete formation of the diazonium salt solution.
Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[7] An excess of acid ensures the complete protonation of the aniline and stabilization of the resulting diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours, during which a precipitate of the hydrazine hydrochloride salt will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acids and organic impurities.
-
Dry the product under vacuum to yield (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride as a solid.
Causality Behind Experimental Choices: Tin(II) chloride is a classical and effective reducing agent for converting diazonium salts to hydrazines.[7][9] The reaction is performed in a strong acidic medium to maintain the stability of the reactants and the product. The washing steps are essential for purifying the final product. Alternative, more environmentally benign reducing agents like sodium sulfite or sodium dithionite can also be employed.[7][8][10][11]
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine HCl.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Chloro-4-methoxybenzylhydrazine lies in the reactivity of its hydrazine functional group. As a potent nucleophile, it readily participates in condensation reactions with carbonyl compounds to form hydrazones and in cyclocondensation reactions to form various heterocyclic systems.[8][12]
Core Application: Synthesis of Pyrazole Derivatives
A paramount application of this reagent is in the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds (or their equivalents) to produce substituted pyrazoles.[13][14][15] This reaction is a cornerstone in the synthesis of numerous pharmaceutically active molecules, including analogues of celecoxib, a selective COX-2 inhibitor.[16]
The general mechanism involves the initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH).[14][16]
The diagram below illustrates the cyclocondensation reaction between (3-Chloro-4-methoxyphenyl)hydrazine and a generic 1,3-diketone, a key step in the synthesis of many bioactive pyrazoles.
Caption: Knorr Pyrazole Synthesis Pathway.
The chloro and methoxy substituents on the phenyl ring of the hydrazine are not merely passive spectators. They modulate the electronic properties of the final molecule, which in turn affects its biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a chlorine atom, for instance, can enhance lipophilicity and potency.[17] This makes 3-Chloro-4-methoxybenzylhydrazine a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Conclusion
3-Chloro-4-methoxybenzylhydrazine is a strategically important chemical intermediate whose value is defined by its role in the efficient synthesis of complex heterocyclic molecules. Its preparation via a standard diazotization-reduction sequence from readily available anilines makes it an accessible reagent for research and development. The compound's primary application in the construction of pyrazole rings underscores its significance in medicinal chemistry, enabling the exploration of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
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Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2015). PMC. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
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Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. (2021). PMC. Retrieved from [Link]
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-
PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
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Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Regeneration of aniline (2) and phenylhydrazine (3) on reacting with 1,8‐naphthalic anhydride (1) followed by hydrazinolysis. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1972). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Retrieved from [Link]
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Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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Infochems. (n.d.). (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). PMC. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
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ResearchGate. (n.d.). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Retrieved from [Link]
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Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2025). Nature Communications. Retrieved from [Link]
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3-Chloro-4-methoxybenzyl hydrazine free base vs hydrochloride salt
Free Base vs. Hydrochloride Salt: Stability, Synthesis, and Application
Part 1: Executive Summary
In the development of pyrazole-based kinase inhibitors and GPCR ligands, 3-Chloro-4-methoxybenzyl hydrazine serves as a critical pharmacophore building block. However, its utility is governed by a strict dichotomy between its storage form and its reactive form.
-
The Hydrochloride Salt (HCl): The industry-standard for storage. It is a stable, crystalline solid that resists oxidation but is non-nucleophilic, rendering it unreactive in direct coupling without modification.
-
The Free Base: The reactive species required for nucleophilic attack (e.g., pyrazole ring formation). It is typically an air-sensitive oil or low-melting solid that degrades rapidly upon exposure to atmospheric oxygen.
This guide details the technical management of this transition, ensuring that the stability of the salt is leveraged without compromising the reactivity of the free base during synthesis.
Part 2: Comparative Physicochemical Profile
The following data highlights the operational differences between the two forms. Note that while the salt is a defined lattice, the free base properties can vary based on purity and temperature.
| Feature | Hydrochloride Salt (HCl) | Free Base (Neutral) |
| CAS Number | 54812-55-4 | N/A (Transient Intermediate) |
| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil or Low-Melting Solid |
| Oxidation Stability | High. Protonation of the terminal nitrogen ( | Low. The electron-rich |
| Hygroscopicity | Moderate to High (Desiccated storage required). | Low, but chemically unstable in moist air. |
| Solubility | Water, Methanol, DMSO. | DCM, Ethyl Acetate, Toluene, Ethers. |
| Nucleophilicity | Null. The lone pair is sequestered by the proton. | High. Exhibits the |
Part 3: Mechanism of Stability & Reactivity
The fundamental challenge with benzyl hydrazines is their susceptibility to oxidative decomposition. The 3-chloro and 4-methoxy substituents on the phenyl ring increase the electron density of the aromatic system, which can stabilize radical intermediates formed during degradation.
Visualizing the Stability-Reactivity Trade-off
Figure 1: The operational workflow requires keeping the molecule in the Blue state (Salt) until the exact moment of reaction (Green), minimizing time in the Red state (Free Base).
Part 4: Synthetic Pathways[1]
The most robust route to 3-Chloro-4-methoxybenzyl hydrazine is via Reductive Amination . Direct alkylation of hydrazine with benzyl halides is discouraged due to the formation of poly-alkylated byproducts (
The Reductive Amination Protocol
-
Condensation: 3-Chloro-4-methoxybenzaldehyde reacts with excess hydrazine hydrate to form the hydrazone.
-
Reduction: The C=N bond is reduced (typically with
or ) to the single C-N bond. -
Salt Formation: Immediate treatment with HCl gas or conc. HCl precipitates the stable salt.
Figure 2: Step-wise synthesis emphasizing the critical transition from the unstable crude base to the stable salt.
Part 5: Experimental Protocols
A. Synthesis of 3-Chloro-4-methoxybenzyl Hydrazine HCl
Note: This protocol prioritizes safety and purity over speed.
Reagents:
-
3-Chloro-4-methoxybenzaldehyde (1.0 eq)
-
Hydrazine monohydrate (3.0 - 5.0 eq) [Note: Excess prevents dimer formation]
-
Sodium Borohydride (
) (1.5 eq) -
Ethanol (Solvent)
-
4M HCl in Dioxane or conc. HCl
Procedure:
-
Hydrazone Formation: Dissolve the aldehyde in Ethanol (0.5 M). Add Hydrazine monohydrate dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Evaporation (Critical): Concentrate the mixture to remove excess hydrazine and ethanol. Caution: Hydrazine residues are toxic.[1]
-
Reduction: Redissolve the residue in Ethanol. Cool to 0°C. Add
portion-wise (gas evolution). Stir at RT for 12 hours.[2] -
Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over
. -
Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring. A white precipitate will form.
-
Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.
B. "Just-in-Time" Free Base Liberation
Use this protocol immediately before a coupling reaction.
Context: You have the stable HCl salt, but need the nucleophilic free base for a reaction.
-
Suspension: Suspend the HCl salt in the reaction solvent (e.g., DCM or Toluene).
-
Partition: Add an equal volume of 10% aqueous
or 1M NaOH. -
Separation: Shake vigorously until the solid dissolves. Separate the organic layer.
-
Drying: Dry quickly over
(faster than sodium sulfate). -
Usage: Filter directly into the reaction vessel containing the electrophile. Do not concentrate to dryness unless absolutely necessary, as the neat oil oxidizes rapidly.
Part 6: Handling & Safety (E-E-A-T)
Toxicological Warning: Hydrazines are potential carcinogens and skin sensitizers. The 3-chloro-4-methoxy derivative adds lipophilicity, potentially increasing skin absorption.
-
Destruction: Quench waste hydrazine streams with dilute bleach (sodium hypochlorite) to oxidize them to nitrogen gas before disposal.
Storage:
-
HCl Salt: Store in amber vials at 4°C or -20°C. Desiccate to prevent hydrolysis.
-
Free Base: Do not store. Generate in situ.
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-
Sigma-Aldrich. (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Product Sheet. CAS 54812-55-4.[5][6][7] Retrieved from
-
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-
Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines and Hydrazines. Retrieved from
-
BenchChem. Stability of Hydrazine Reagents in Pyrazole Synthesis. Technical Support Center. Retrieved from
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Navigating the Labyrinth of Scarcity: A Technical Guide to Sourcing Novel Chemical Entities in Milligram to Gram Scales
Part 1: The Investigative Phase - Is the Molecule Real and Has It Been Made?
Before embarking on a costly and time-consuming sourcing endeavor, a thorough investigation is paramount. The initial step is to verify the CAS (Chemical Abstracts Service) number itself and to search for any associated literature that might describe its synthesis or properties.
CAS Number Validation and Literature Search
A CAS number is a unique numerical identifier assigned to every chemical substance. The first step is to query major chemical databases to validate the number and find any associated chemical structures or names.
Recommended Databases:
-
SciFinder-n (Chemical Abstracts Service): The most comprehensive database for chemical information.
-
Reaxys (Elsevier): A powerful tool for searching chemical reactions, substances, and properties.
-
PubChem (National Institutes of Health): A free and extensive database of chemical molecules and their activities.
A search for "CAS 887596-31-8" in these databases would likely yield no results, which is a strong indicator that the compound is not well-documented. The subsequent step is to perform a broader literature search using keywords related to the suspected structure or chemical class, if known. This can sometimes uncover a synthesis described in a patent or a scientific journal where a CAS number was not assigned or was assigned later.
Interpreting the Silence: What a Lack of Data Implies
The absence of information for a given CAS number can mean several things:
-
A Novel Compound: The molecule may have been conceived theoretically but never synthesized.
-
A Proprietary Intermediate: It could be an internal, non-disclosed intermediate in a company's drug development pipeline.
-
An Error in the CAS Number: Typos are common, and a single digit being off can lead to a dead end.
-
A Recently Assigned Number: It's possible, though less likely for a number in this range, that it has been recently assigned and not yet populated in public databases.
This investigative workflow is crucial to avoid chasing a ghost and to make an informed decision about the next steps.
Part 2: The Procurement Pathway - From Catalogues to Custom Synthesis
Once the investigative phase suggests the need for a de novo acquisition, the focus shifts to procurement. The primary avenues are searching for specialty suppliers and, more likely for a novel compound, engaging a custom synthesis provider.
The Search for a Needle in a Haystack: Finding a Supplier
Even if major databases are silent, it is worth querying chemical supplier aggregators. These platforms compile catalogues from numerous vendors, from large-scale manufacturers to small, niche laboratories.
Key Supplier Search Platforms:
-
eMolecules
-
MolPort
-
ChemScence
A search for our hypothetical "CAS 887596-31-8" on these platforms would, in this case, be fruitless. However, for other rare but known compounds, these can be invaluable resources for identifying a supplier for milligram to gram quantities.
The Bespoke Solution: Engaging a Custom Synthesis Organization (CSO)
When a compound is not commercially available, custom synthesis is the only viable path forward. This process involves contracting a specialized laboratory to synthesize the molecule on your behalf.
Workflow for Custom Synthesis:
Caption: A typical workflow for engaging a Custom Synthesis Organization.
Key Considerations When Selecting a CSO:
-
Expertise: Does the CSO have documented experience with the class of compounds or specific reactions required?
-
Scale: Can they accommodate your required scale, from milligrams to grams, and potentially scale up further if needed?
-
Communication and Project Management: Is there a dedicated point of contact? How frequently will you receive updates?
-
Quality Control Capabilities: What analytical techniques do they have in-house (e.g., NMR, LC-MS, HPLC, chiral HPLC)?
Part 3: The Litmus Test - Ensuring Quality and Identity
Receiving a vial of white powder is not the end of the journey. Rigorous quality control is essential to ensure that the delivered compound is indeed the correct molecule and meets the required purity specifications for your experiments.
The Certificate of Analysis (COA): A Critical Document
The COA is a formal document from the supplier that provides the results of their quality control testing. A comprehensive COA for a novel compound should include:
| Analytical Technique | Purpose | Key Parameters to Check |
| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak that corresponds to the expected mass of the compound. |
| HPLC/UPLC | Purity assessment | A single major peak, with purity typically reported as a percentage of the total peak area. |
| Elemental Analysis | Elemental composition | The percentage of C, H, N, etc., should be within ±0.4% of the theoretical values. |
Independent Verification: The Gold Standard
For critical applications, such as in vivo studies or GMP (Good Manufacturing Practice) workflows, independent verification of the compound's identity and purity by a third-party analytical laboratory is highly recommended. This provides an unbiased confirmation of the supplier's data.
Experimental Protocol: A Standard HPLC Purity Assessment
-
Standard Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample of the synthesized compound at the same concentration.
-
HPLC System:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is typical.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject 5-10 µL of the sample and run the gradient method.
-
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Quality control workflow for a custom-synthesized compound.
Conclusion
The inability to find a ready supplier for a chemical entity like the hypothetical CAS 887596-31-8 is not a dead end but rather the beginning of a structured process of investigation, custom synthesis, and rigorous quality control. By following the principles outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of acquiring novel molecules, ensuring that the materials they use in their critical experiments are of the required identity and purity. This methodical approach transforms a potential roadblock into a manageable set of scientific and logistical challenges, ultimately accelerating the pace of discovery.
References
As this guide addresses a hypothetical sourcing scenario for a non-existent compound, the references provided are to authoritative databases and resources that are central to the described workflow.
Methodological & Application
Application Note: Synthesis of Pyrazoles Using (3-Chloro-4-methoxybenzyl)hydrazine
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The incorporation of a 3-Chloro-4-methoxybenzyl moiety is of particular interest in Structure-Activity Relationship (SAR) studies targeting kinases and GPCRs. The specific electronic properties of this benzyl group—combining the electron-donating methoxy group with the electron-withdrawing chlorine—can significantly modulate the lipophilicity and metabolic stability of the final drug candidate.
This Application Note provides a rigorous technical guide for synthesizing pyrazoles using (3-Chloro-4-methoxybenzyl)hydrazine , specifically addressing the critical challenge of regioselectivity . We present two validated protocols: a classic Knorr condensation for symmetrical substrates and an enaminone-based route for high-fidelity regiocontrol.
Reagent Profile & Handling
Reagent: this compound Form: Typically supplied as the Dihydrochloride Salt (2HCl) . Rationale: The free base hydrazine is prone to oxidation and decomposition. The hydrochloride salt is stable but requires careful neutralization in situ to restore nucleophilicity without degrading the reagent.
| Property | Specification |
| CAS | 54812-55-4 |
| Molecular Weight | 186.64 g/mol (Free Base) / ~259.56 g/mol (2HCl Salt) |
| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |
| Safety | Irritant. Potential sensitizer. Handle in a fume hood. |
Critical Mechanistic Insight: The Regioselectivity Paradox
When reacting a monosubstituted hydrazine (like our benzyl reagent) with an unsymmetrical 1,3-diketone, two regioisomers are possible. Understanding the mechanism is the only way to control the outcome.
The Nucleophilicity Hierarchy:
-
Terminal Nitrogen (
): This is the harder and more nucleophilic center due to the alpha-effect and lack of steric hindrance. It attacks the most electrophilic carbonyl carbon first. -
Internal Nitrogen (
-Benzyl): This nitrogen is sterically hindered by the benzyl group and less nucleophilic. It attacks the second carbonyl (or the enol) in the cyclization step.
Visualization: Regioselectivity Decision Tree
The following diagram illustrates the mechanistic pathway determining which isomer forms.
Figure 1: Mechanistic decision tree for predicting the major regioisomer in Knorr Pyrazole Synthesis.
Experimental Protocols
Protocol A: Classic Knorr Synthesis (Symmetrical/Standard)
Best for: Symmetrical 1,3-diketones or when regioisomeric mixtures are acceptable/separable.
Materials:
-
This compound 2HCl (1.0 equiv)
-
1,3-Diketone (1.0 equiv)[1]
-
Ethanol (Absolute)
-
Sodium Acetate (2.2 equiv) – Critical for neutralizing the HCl salt.
Step-by-Step:
-
Neutralization: In a round-bottom flask, suspend the hydrazine dihydrochloride salt in Ethanol (0.2 M concentration). Add Sodium Acetate (2.2 equiv) and stir at room temperature for 15 minutes. Observation: The solution should become cloudy as NaCl precipitates.
-
Addition: Add the 1,3-diketone (1.0 equiv) in one portion.
-
Reaction: Equip with a reflux condenser and heat to 80°C (Reflux) for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).[2]
-
Workup: Cool to room temperature. Remove Ethanol under reduced pressure.
-
Partition: Resuspend residue in Ethyl Acetate and wash with water (
) and brine ( ). Dry over . -
Purification: Flash column chromatography.
Protocol B: Regioselective Synthesis via Enaminones
Best for: Strictly controlling regiochemistry to obtain a specific isomer.
Concept: Instead of a diketone, we use an enaminone (formed from a ketone and DMF-DMA). The hydrazine's terminal
Step-by-Step:
-
Enaminone Formation: React your starting ketone (e.g., Acetophenone derivative) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 110°C neat or in Toluene for 3–12 hours. Concentrate to obtain the enaminone intermediate.
-
Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol.
-
Reagent Prep: In a separate vial, neutralize this compound 2HCl (1.1 equiv) with Triethylamine (2.2 equiv) in Ethanol.
-
Combination: Add the neutralized hydrazine solution to the enaminone.
-
Reaction: Reflux for 1–3 hours.
-
Outcome: This yields the 1,5-disubstituted pyrazole (where the benzyl group is adjacent to the original ketone's substituent) with >95:5 regioselectivity.
Data Analysis & Characterization
Distinguishing regioisomers is the most common failure point in pyrazole synthesis. Standard 1H NMR is often insufficient. NOE (Nuclear Overhauser Effect) spectroscopy is required.
Comparative Data Table: Expected Chemical Shifts
| Feature | Isomer A (1,3-Substituted) | Isomer B (1,5-Substituted) |
| Steric Environment | Benzyl group is far from C3-substituent. | Benzyl group is crowded by C5-substituent. |
| NOE Signal | Strong NOE between Benzyl- | Strong NOE between Benzyl- |
| 13C NMR (C3 vs C5) | C3 is typically downfield (~140-150 ppm). | C5 is typically upfield (~130-140 ppm) due to steric compression. |
Analytical Workflow Diagram
Figure 2: Purification and validation workflow for regioisomeric pyrazoles.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 2.2 equiv of base (NaOAc or Et3N) is used. Check pH > 7. |
| No Reaction | Hydrazine oxidation. | Use fresh reagent or recrystallize the salt.[3] Run under Argon. |
| Wrong Isomer | Electronic control failure. | Switch from Protocol A (Diketone) to Protocol B (Enaminone). |
| Oiling Out | Product lipophilicity (Benzyl + Cl + OMe). | Product is very lipophilic. Try crystallizing from cold Ethanol/Water instead of column. |
References
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Thieme Connect. (General methodology for controlling hydrazine regioselectivity).
-
Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support. (Detailed factors influencing Knorr synthesis).
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Letters. (Alternative one-pot synthesis routes).
-
(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Product Data. Sigma-Aldrich. (Physical properties and safety data for the specific scaffold).
-
Preparation, separation and characterization of two pyrazolic regioisomers. UAB Barcelona. (Protocols for NOE characterization of isomers).
Sources
Protocol for reacting (3-Chloro-4-methoxybenzyl)hydrazine with 1,3-diketones
This application note details the protocol for the cyclocondensation of (3-Chloro-4-methoxybenzyl)hydrazine with 1,3-diketones to synthesize 1-substituted pyrazoles. This transformation, a variation of the classical Knorr Pyrazole Synthesis , is a cornerstone in medicinal chemistry for generating core scaffolds found in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Part 1: Mechanistic Insight & Reaction Design
The reaction proceeds via the condensation of the hydrazine nucleophile with a 1,3-dicarbonyl electrophile.[1][2] Unlike simple alkyl hydrazines, the (3-Chloro-4-methoxybenzyl) moiety introduces specific steric and electronic considerations:
-
Nucleophilicity: The benzyl group renders the
nitrogen less nucleophilic than the terminal amino group ( ). -
Regioselectivity: With unsymmetrical 1,3-diketones (
), two regioisomers are possible. The reaction outcome is governed by the competition between kinetic control (attack of on the most electrophilic carbonyl) and thermodynamic control (formation of the most stable tautomer/isomer).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation point determining regioselectivity.
Caption: Divergent pathways in Knorr synthesis. Path A typically dominates when R1 is a methyl group and R2 is an aryl group, leading to the 5-methyl-3-aryl isomer, though solvent polarity can shift this ratio.
Part 2: Experimental Protocol
This protocol is optimized for the hydrochloride salt of the hydrazine, which is the most stable and commercially available form (CAS: 54812-55-4).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| This compound HCl | 1.0 | Nucleophile | Hygroscopic; store in desiccator. |
| 1,3-Diketone (e.g., Acetylacetone) | 1.1 | Electrophile | Slight excess ensures complete consumption of hydrazine. |
| Ethanol (EtOH) | Solvent | [0.2 M] | Absolute ethanol is preferred. |
| Sodium Acetate (NaOAc) | 1.1 - 1.2 | Base/Buffer | Neutralizes HCl salt; buffers reaction. |
| Acetic Acid (AcOH) | Cat. | Catalyst | Optional: 5-10 mol% accelerates dehydration. |
Step-by-Step Procedure
1. Preparation of the Free Base In Situ
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add this compound hydrochloride (1.0 equiv) to Ethanol (concentration ~0.2 M).
-
Neutralization: Add Sodium Acetate (1.2 equiv) or Triethylamine (1.1 equiv). Stir at room temperature for 15 minutes.
-
Observation: The solution may become cloudy as NaCl or Et3N·HCl precipitates. This does not interfere with the reaction.
-
2. Condensation Reaction
-
Addition: Add the 1,3-diketone (1.1 equiv) dropwise to the stirring hydrazine mixture.
-
Exotherm Check: The reaction is mildly exothermic.[3] For large scales (>10g), add diketone slowly using an addition funnel.
-
-
Catalysis (Optional): If the diketone is sterically hindered (e.g., dibenzoylmethane), add 5 drops of glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material (polar, stains with ninhydrin) should disappear.
-
3. Workup & Purification
-
Method A (Precipitation - Preferred for solids):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (3x reaction volume) with vigorous stirring.
-
The pyrazole product often precipitates as a solid. Filter, wash with water, and dry.[4]
-
-
Method B (Extraction - Preferred for oils):
-
Remove Ethanol under reduced pressure (Rotavap).
-
Resuspend residue in Ethyl Acetate (EtOAc) and water.
-
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 3: Optimization & Regioselectivity Control
When reacting with unsymmetrical diketones (e.g., Benzoylacetone), a mixture of isomers is common.
Regioselectivity Table
| Condition | Major Isomer Tendency | Rationale |
| Protic Solvent (EtOH/AcOH) | 5-Methyl-3-Phenyl | Solvation of the intermediate favors attack at the most electrophilic carbonyl (Methyl ketone). |
| Aprotic Solvent (THF/Toluene) | Mixed / 3-Methyl-5-Phenyl | Reduced hydrogen bonding can alter the tautomeric equilibrium of the diketone. |
| Microwave (120°C, 10 min) | Kinetic Product | Rapid heating often locks in the kinetic isomer (attack at less hindered carbonyl). |
Troubleshooting Guide
-
Problem: Product "oils out" upon water addition.
-
Problem: Low conversion after 4 hours.
-
Solution: Add 10 mol%
(conc.) or switch solvent to Acetic Acid and reflux at 110°C.
-
Part 4: Analytical Validation
To confirm the structure and regiochemistry, NMR spectroscopy is required.
Expected
-
Pyrazolic-H (C4-H): Singlet between
6.0 – 6.8 ppm. -
Benzylic
: Singlet at 5.2 – 5.5 ppm. -
Regioisomer Distinction (NOESY):
-
Isomer A (1-Benzyl-5-Methyl): Strong NOE correlation between Benzylic
and the Methyl group at C5. -
Isomer B (1-Benzyl-3-Methyl): Strong NOE correlation between Benzylic
and the Pyrazolic Proton (C4-H) or the C5-substituent (e.g., Phenyl). No correlation with the Methyl group.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of N-benzyl pyrazoles from hydrazine salts.
References
-
Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7]
-
Organic Syntheses. (1951). 3,5-Dimethylpyrazole.[6][8][9][10] Org.[5][6][11] Synth., Coll. Vol. 3, p.309.
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Journal of Organic Chemistry, 73(9), 3523–3529.
-
Sigma-Aldrich. (2024). Product Specification: this compound hydrochloride.
-
Beilstein Journal of Organic Chemistry. (2011). Regioselectivity in the synthesis of pyrazoles. Beilstein J. Org. Chem., 7, 179–185.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. publishatcj.com [publishatcj.com]
- 10. jocpr.com [jocpr.com]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Reductive amination methods to synthesize (3-Chloro-4-methoxybenzyl)hydrazine
Application Note: Optimized Reductive Amination Strategies for the Synthesis of (3-Chloro-4-methoxybenzyl)hydrazine
Abstract & Application Scope
This compound is a critical nitrogenous building block, serving as a pharmacophore linker in the synthesis of phosphodiesterase inhibitors (e.g., Avanafil analogs) and pyrazole-based agrochemicals. Its synthesis presents a specific chemoselective challenge: the 3-chloro substituent is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (Pd/C, H₂), while the hydrazine moiety is prone to over-alkylation (dimerization) to form symmetrical azines.
This Application Note details two validated protocols for the synthesis of this compound from 3-chloro-4-methoxybenzaldehyde.
-
Method A (Protected Route): Uses tert-butyl carbazate to prevent dimerization, ensuring high purity (>98%).
-
Method B (Direct Route): Uses excess hydrazine hydrate with a stepwise reduction, suitable for scale-up where cost is a driver.
Chemical Strategy & Pathway Analysis
The core challenge in synthesizing mono-substituted hydrazines via reductive amination is the competing formation of the azine (bis-benzylidene hydrazine).
-
Path A (Desired): Aldehyde + Hydrazine
Hydrazone Benzylhydrazine . -
Path B (Undesired): Hydrazone + Aldehyde
Azine (Dimer) Bis-benzylhydrazine.
To mitigate Path B, we employ steric blocking (Method A) or kinetic control via stoichiometry (Method B).
Figure 1: Reaction pathway illustrating the competition between productive reduction and azine formation.
Method A: The Protected Route (Recommended for High Purity)
Rationale: Utilizing tert-butyl carbazate (Boc-hydrazine) renders one nitrogen non-nucleophilic, effectively eliminating azine formation. This method is preferred for medicinal chemistry applications requiring high purity.
Reagents & Equipment
-
Precursor: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)
-
Amine Source: tert-Butyl carbazate (1.05 equiv)
-
Reductant: Sodium Cyanoborohydride (
) (1.2 equiv) -
Solvent: Methanol (MeOH) and Acetic Acid (AcOH)
-
Deprotection: 4M HCl in Dioxane
Step-by-Step Protocol
Step 1: Formation of Boc-Hydrazone
-
Charge a round-bottom flask with 3-Chloro-4-methoxybenzaldehyde (10.0 mmol) and MeOH (30 mL).
-
Add tert-butyl carbazate (10.5 mmol).
-
Add catalytic Acetic Acid (2 drops) to accelerate imine formation.
-
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The Boc-hydrazone usually precipitates upon cooling or is isolated by solvent evaporation.
-
Checkpoint: Isolate the intermediate solid. Yield is typically >90%.
-
Step 2: Selective Reduction
-
Dissolve the crude Boc-hydrazone in MeOH (40 mL).
-
Add Acetic Acid until pH reaches ~4–5 (use wet pH paper). Crucial:
requires slightly acidic media to activate the imine but not the aldehyde. -
Cool to 0°C. Add
(12.0 mmol) portion-wise over 15 minutes. -
Warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Add saturated
solution. Extract with Ethyl Acetate ( mL). -
Dry organics over
and concentrate to yield the N-Boc-benzylhydrazine intermediate.
Step 3: Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane (10 mL).
-
Stir at RT for 2 hours (monitor for disappearance of Boc group by TLC).
-
Concentrate to dryness to obtain the hydrochloride salt of the product.
-
Optional Free Basing: Dissolve in minimal water, basify with 1M NaOH to pH 10, and extract with DCM.
Method B: Direct Stepwise Reduction (Scalable)
Rationale: Uses inexpensive hydrazine hydrate. To prevent dimerization, the hydrazone is formed first in the presence of excess hydrazine, then reduced.
Safety Warning: Hydrazine hydrate is a potent carcinogen and unstable. All operations must be performed in a fume hood.
Reagents
-
Precursor: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)
-
Amine Source: Hydrazine Hydrate (64% or 80%) (5.0 equiv )
-
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Ethanol (EtOH)
Step-by-Step Protocol
-
Hydrazone Formation:
-
In a flask, add Hydrazine Hydrate (50 mmol, 5 equiv) and EtOH (20 mL).
-
Add a solution of 3-Chloro-4-methoxybenzaldehyde (10 mmol, 1 equiv) in EtOH (10 mL) dropwise over 30 minutes at 0°C.
-
Reasoning: Slow addition of aldehyde to excess hydrazine favors mono-hydrazone formation over azine.
-
Stir at RT for 1 hour.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(15 mmol) carefully (gas evolution). -
Note:
is used here instead of because the intermediate hydrazone is already formed, and we want a faster reduction in basic media. -
Reflux for 2 hours.[1]
-
-
Workup (Critical for Safety):
-
Cool to RT. Quench excess hydride with Acetone (5 mL).
-
Concentrate to remove ethanol.
-
Extraction: Extract with DCM (
). -
Waste Disposal: The aqueous layer contains excess hydrazine.[4] Treat with dilute bleach (sodium hypochlorite) to destroy hydrazine before disposal.
-
Comparative Analysis & Validation
| Feature | Method A (Protected) | Method B (Direct) |
| Purity Profile | High (>98%); No azine detected. | Moderate (90-95%); Trace azine possible. |
| Atom Economy | Lower (Boc group waste). | High. |
| Safety | High (Solid reagents). | Low (Volatile hydrazine hydrate). |
| Reagent Cost | Higher (Boc-hydrazine, | Low (Hydrazine hydrate, |
| Suitability | Med Chem / Lead Op. | Process Development / Scale-up.[5][6] |
Analytical Expectations
-
Appearance: The free base is typically a pale yellow oil; the HCl salt is a white solid.
-
1H NMR (DMSO-d6, HCl salt):
-
10.5 (br s,
), 8.5 (br s, NH), 7.5 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.0 (s, 2H, ), 3.85 (s, 3H, ).
-
10.5 (br s,
-
Mass Spectrometry: ESI+
(calculated for ).
Workflow Visualization (Method A)
Figure 2: Step-by-step workflow for the protected synthesis route.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][8][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Ragnarsson, U. (2001). Synthetic Methodology for the Preparation of N-Protected Hydrazines. Chemical Society Reviews, 30(4), 205-213. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Hydrate. Link
-
Organic Syntheses. (1970). Preparation of Hydrazones: Acetophenone Hydrazone.[10] Organic Syntheses, Coll.[2][10] Vol. 6, p.12. Link
Sources
- 1. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 9. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Versatile Cyclization Strategies for 3-Chloro-4-methoxybenzyl Hydrazine in Heterocyclic Synthesis
Introduction
Substituted benzylhydrazines are pivotal building blocks in synthetic organic chemistry, serving as precursors to a diverse array of heterocyclic scaffolds that form the core of many pharmaceutical agents. Among these, 3-chloro-4-methoxybenzyl hydrazine is a particularly valuable starting material due to the electronic and steric properties imparted by its substitution pattern. This application note provides a comprehensive guide to the reaction conditions for the cyclization of 3-chloro-4-methoxybenzyl hydrazine and its corresponding phenylhydrazine analogue into several key heterocyclic systems: indoles, pyrazoles, pyridazinones, and 1,2,4-triazoles. These protocols are designed for researchers and scientists in drug development, offering detailed, step-by-step methodologies and an in-depth analysis of the chemical principles governing these transformations.
Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a robust and classical method for the construction of the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of a 6-chloro-5-methoxy-1H-indole, the requisite starting material is (3-chloro-4-methoxyphenyl)hydrazine. The benzyl group in 3-chloro-4-methoxybenzyl hydrazine is not incorporated into the final indole product in a traditional Fischer indole synthesis.
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][4] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[1][2][5]
Experimental Protocol: Synthesis of 6-Chloro-5-methoxy-2,3-dimethyl-1H-indole
This protocol details the synthesis of a substituted indole from (3-chloro-4-methoxyphenyl)hydrazine and butan-2-one.
Materials:
-
(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The reaction mixture will become viscous and change color.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude indole by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid serves as both a solvent and a strong acid catalyst, facilitating both the isomerization of the hydrazone to the enamine and the subsequent cyclization.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the[3][3]-sigmatropic rearrangement.
-
Work-up: Quenching the reaction on ice and neutralization are critical to stop the reaction and to allow for the extraction of the basic indole product into an organic solvent.
Pyrazole Synthesis via Knorr Cyclocondensation
The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for the formation of pyrazole rings. This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] For 3-chloro-4-methoxybenzyl hydrazine, this provides a straightforward route to 1-benzyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 1-(3-Chloro-4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of 3-chloro-4-methoxybenzyl hydrazine with acetylacetone.
Materials:
-
3-Chloro-4-methoxybenzyl hydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acetic acid catalyst.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: Acetylacetone provides the three-carbon backbone required for the formation of the five-membered pyrazole ring.
-
Acid Catalyst: A catalytic amount of acetic acid accelerates the initial condensation between the hydrazine and one of the carbonyl groups of acetylacetone.
-
Reflux Conditions: Heating the reaction mixture in ethanol provides the necessary energy for the cyclization and dehydration steps to occur at a reasonable rate.
Pyridazinone Synthesis from γ-Keto Acids
The reaction of hydrazines with γ-keto acids is a classical and effective method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[3][8] This protocol outlines the synthesis of a pyridazinone derivative from 3-chloro-4-methoxybenzyl hydrazine and levulinic acid.
Experimental Protocol: Synthesis of 6-(3-Chloro-4-methoxybenzyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
3-Chloro-4-methoxybenzyl hydrazine
-
Levulinic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) and levulinic acid (1.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate from the solution.
-
Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, proceed to the work-up.
-
Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted levulinic acid.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography.
Causality of Experimental Choices:
-
γ-Keto Acid: Levulinic acid provides the necessary dicarbonyl functionality for the cyclization with the hydrazine.
-
Solvent: Ethanol is a common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at its reflux temperature.
-
Work-up: The basic wash with sodium bicarbonate is essential to remove the acidic starting material, simplifying the purification process.
1,2,4-Triazole Synthesis: A Microwave-Assisted Approach
The synthesis of 1,2,4-triazoles can be achieved through various methods. A modern and efficient approach involves the microwave-assisted, catalyst-free reaction of a hydrazine with formamide.[9] This method is often characterized by short reaction times and high yields.
Experimental Protocol: Synthesis of 1-(3-Chloro-4-methoxybenzyl)-1H-1,2,4-triazole
Materials:
-
3-Chloro-4-methoxybenzyl hydrazine
-
Formamide
-
Microwave reactor vials
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave reactor vial, place 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) and formamide (a large excess, acting as both reactant and solvent).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a short period (e.g., 10-30 minutes). Optimize the time and temperature based on the specific microwave reactor used.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic extracts with water to remove excess formamide, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Formamide: Formamide serves as the source of the C-N-C fragment needed to form the triazole ring with the hydrazine.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods.
-
Catalyst-Free: This particular method has the advantage of proceeding without the need for a catalyst, simplifying the reaction setup and purification.
Data Summary
| Heterocyclic System | Key Reactants | Catalyst/Conditions | Expected Product Structure |
| Indole | (3-Chloro-4-methoxyphenyl)hydrazine, Ketone | Polyphosphoric acid, 100-120 °C | 6-Chloro-5-methoxy-substituted indole |
| Pyrazole | 3-Chloro-4-methoxybenzyl hydrazine, 1,3-Dicarbonyl | Catalytic acetic acid, Reflux in ethanol | 1-(3-Chloro-4-methoxybenzyl)-disubstituted-1H-pyrazole |
| Pyridazinone | 3-Chloro-4-methoxybenzyl hydrazine, γ-Keto acid | Reflux in ethanol | 6-Substituted-2-(3-chloro-4-methoxybenzyl)pyridazinone |
| 1,2,4-Triazole | 3-Chloro-4-methoxybenzyl hydrazine, Formamide | Microwave irradiation, 150-180 °C, Catalyst-free | 1-(3-Chloro-4-methoxybenzyl)-1H-1,2,4-triazole |
Visualizing the Synthetic Workflows
Caption: Fischer Indole Synthesis Workflow.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Pyridazinone Synthesis Workflow.
References
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Indoles Synthesis [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Preparation of (3-Chloro-4-methoxybenzyl)hydrazine from 3-chloro-4-methoxybenzaldehyde
Executive Summary
This application note details the optimized protocol for synthesizing (3-chloro-4-methoxybenzyl)hydrazine from 3-chloro-4-methoxybenzaldehyde .
While direct reaction with hydrazine hydrate is possible, it frequently results in the formation of the symmetrical azine dimer (
Key Chemical Transformation
-
Starting Material: 3-Chloro-4-methoxybenzaldehyde (MW: 170.59)
-
Target Product: this compound dihydrochloride (MW: ~259.56 as 2HCl salt)
-
Primary Challenges: Azine formation; Dechlorination (if catalytic hydrogenation is used).
Strategic Analysis & Retrosynthesis
The synthesis requires a reductive amination.[1][2] However, the choice of reagents is critical due to the specific functional groups present on the benzene ring.
The "Azine" Problem
Reaction of benzaldehydes with hydrazine hydrate (
-
Step 1 (Fast): Formation of the hydrazone (
). -
Step 2 (Fast): The nucleophilic hydrazone attacks another aldehyde molecule to form the azine (
).
Solution: Use a mono-protected hydrazine (tert-butyl carbazate) to block the second nitrogen, rendering Step 2 impossible.
The "Dechlorination" Risk
The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl replaced by H) if standard catalytic hydrogenation (
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway utilizing the Boc-protection strategy to ensure mono-substitution and preserve the aryl chloride.
Experimental Protocols
Method A: The High-Purity Protocol (Recommended)
Best for: Drug discovery, scale-up, and high-purity requirements.
Phase 1: Formation of the Boc-Hydrazone
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-chloro-4-methoxybenzaldehyde (5.0 g, 29.3 mmol) and tert-butyl carbazate (3.87 g, 29.3 mmol, 1.0 equiv).
-
Solvent: Add absolute Ethanol (50 mL).
-
Reaction: Heat to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.
-
-
Isolation: Cool the mixture to room temperature. The Boc-hydrazone often precipitates as a white solid.
-
If solid forms: Filter, wash with cold ethanol, and dry.[3]
-
If solution remains clear: Concentrate in vacuo to give the crude solid.
-
Phase 2: Selective Reduction
-
Dissolution: Dissolve the crude Boc-hydrazone from Phase 1 in Methanol (60 mL).
-
Reduction: Cool the solution to
(ice bath). -
Addition: Add Sodium Borohydride (
) (1.66 g, 44.0 mmol, 1.5 equiv) portion-wise over 20 minutes.-
Caution: Gas evolution (
) will occur. Ensure good venting.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add water (10 mL) to quench excess borohydride.
-
Workup: Evaporate methanol. Partition residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash organic layer with Brine, dry over
, and concentrate to yield the Boc-protected benzylhydrazine .
Phase 3: Deprotection & Salt Formation
-
Reaction: Dissolve the intermediate in 4M HCl in Dioxane (30 mL) or MeOH (30 mL).
-
Time: Stir at room temperature for 1–2 hours.
gas will evolve. -
Isolation: The product often precipitates as the dihydrochloride salt.
-
Filtration: Filter the white solid. Wash with diethyl ether to remove organic impurities.
-
Yield: Expected yield 75–85% over 3 steps.
Method B: Direct Hydrazine Route (Alternative)
Best for: Quick screening where purity is less critical.
-
Excess Reagent: In a flask, place Hydrazine Hydrate (64%) (10 equiv) in Ethanol.
-
Critical: The large excess is mandatory to prevent azine formation.
-
-
Addition: Dissolve 3-chloro-4-methoxybenzaldehyde (1 equiv) in Ethanol. Add this solution dropwise to the stirring hydrazine solution over 1 hour.
-
Reduction: Once addition is complete, add
(1.5 equiv) directly to the pot. -
Workup: This is difficult. You must distill off excess hydrazine (Toxic!) or extract carefully. Not recommended for scale-up.
Quantitative Data & Stoichiometry
Table 1: Reaction Stoichiometry (Method A)
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Mass (for 5g Scale) | Role |
| 3-Cl-4-OMe-Benzaldehyde | 170.59 | 1.0 | 5.00 g | Substrate |
| tert-Butyl Carbazate | 132.16 | 1.0 | 3.87 g | Nitrogen Source |
| Sodium Borohydride | 37.83 | 1.5 | 1.66 g | Reducing Agent |
| Ethanol (Anhydrous) | - | - | 50 mL | Solvent 1 |
| 4M HCl in Dioxane | - | Excess | 30 mL | Deprotection |
Analytical Validation
To validate the identity of the product, look for the following signals:
1H NMR (DMSO-d6)
-
10.5–8.5 ppm: Broad singlets corresponding to
and protons (exchangeable with ). - 7.5–7.0 ppm: Aromatic protons (3H). Look for the specific splitting pattern of the 1,3,4-substituted ring (d, d, s).
-
4.0 ppm: Singlet (2H) for the benzylic methylene (
). Note: This shifts significantly upfield compared to the aldehyde/hydrazone. -
3.8 ppm: Singlet (3H) for the Methoxy group (
).
Mass Spectrometry (LC-MS)[8]
-
Target Mass: 186.06 (Free base).
-
Observed Ion:
and (Characteristic 3:1 Chlorine isotope pattern).
Safety & Hazards
-
Hydrazine Derivatives: Even protected hydrazines should be treated as potential carcinogens. Use double gloves and work in a fume hood.
-
Sodium Borohydride: Flammable solid. Reacts violently with acids to release hydrogen gas. Quench carefully.
-
Aryl Chlorides: Do not subject this compound to Pd/C and Hydrogen gas, as this will strip the chlorine atom (dehalogenation), yielding the non-chlorinated analog (4-methoxybenzylhydrazine).
References
-
Organic Syntheses. (1970). t-Butyl Carbazate.[5][6][7] Org.[1][8][9][10] Synth. 1970, 50, 3. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents.[1][2] Retrieved from [Link]
-
PubChem. (2024).[11][12] 3-Chloro-4-methoxybenzaldehyde Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How does benzaldehyde react with hydrazine? - Blog [sinoshiny.com]
- 11. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]
Application Note: Strategic Solvent Selection for the Coupling Reactions of (3-Chloro-4-methoxybenzyl)hydrazine
Abstract
(3-Chloro-4-methoxybenzyl)hydrazine is a key intermediate in the synthesis of diverse heterocyclic structures central to pharmaceutical and agrochemical research. Its primary utility lies in coupling reactions, most commonly through condensation with aldehydes and ketones to form substituted benzylhydrazones. The success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the strategic selection of the reaction solvent. This document provides a comprehensive guide for researchers, detailing the mechanistic role of solvents in these transformations and offering validated protocols for both direct synthesis and systematic solvent screening.
Introduction: The Significance of this compound
Substituted benzylhydrazines are versatile building blocks in organic synthesis. The title compound, this compound, combines the nucleophilic reactivity of a hydrazine moiety with the specific electronic and steric properties imparted by the substituted benzyl group. These features make it a valuable precursor for creating complex molecular scaffolds.
The most fundamental and widely utilized reaction of this hydrazine is its condensation with a carbonyl compound to form a hydrazone. This initial coupling is often the gateway to more complex transformations, such as the synthesis of pyrazoles, pyridazines, or other heterocyclic systems.[1][2] The choice of solvent for this initial step is not merely a matter of solubility; it is a critical parameter that dictates the reaction's trajectory and efficiency. An inappropriate solvent can lead to low yields, the formation of unwanted side products, or excessively long reaction times. This guide elucidates the principles behind solvent selection to empower researchers to optimize their synthetic outcomes.
Mechanistic Considerations for Solvent Selection
The formation of a benzylhydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a two-step, acid-catalyzed addition-elimination reaction.[3][4] Understanding this mechanism is key to appreciating the role of the solvent.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Proton Transfer & Dehydration: Following the initial attack, a series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to yield the final C=N bond of the hydrazone.
The solvent influences every stage of this process:
-
Solubility: The primary function of a solvent is to create a homogeneous phase for the reactants. Both the hydrazine salt and the carbonyl partner must be sufficiently soluble.
-
Polarity and Protic vs. Aprotic Nature:
-
Protic Solvents (e.g., ethanol, methanol, acetic acid) possess acidic protons and can engage in hydrogen bonding. They are highly effective at stabilizing charged intermediates and transition states involved in the reaction.[5] Protic solvents are often the first choice for simple hydrazone formations, frequently leading to clean reactions and high yields.[5][6][7]
-
Aprotic Polar Solvents (e.g., acetonitrile, THF, 1,4-dioxane) lack acidic protons but can dissolve polar reactants. They are particularly useful when a protic solvent might interfere with subsequent reaction steps or when precise control over acidity is required.[3][8][9]
-
Non-Polar Solvents (e.g., toluene, hexane) are generally used for specific purposes, such as azeotropic removal of water to drive the reaction equilibrium towards the product, a common strategy in related syntheses like the Fischer indole synthesis.[10]
-
-
Acid/Base Properties: Some solvents, like glacial acetic acid, can act as both the solvent and the acid catalyst, simplifying the reaction setup.[2][11]
Reaction Mechanism: Hydrazone Formation
Caption: Acid-catalyzed condensation of this compound with a carbonyl compound.
Comparative Analysis of Common Solvents
The selection of an optimal solvent depends on the reactivity of the carbonyl substrate, the desired reaction temperature, and the nature of any subsequent synthetic steps. The table below summarizes the properties and applications of frequently used solvents.
| Solvent | Type | Key Advantages | Potential Disadvantages | Typical Application |
| Ethanol / Methanol | Polar Protic | Excellent solubility for hydrazine salts; promotes clean reactions; easy to remove under vacuum.[6][7] | Can act as a nucleophile under certain conditions; may require heating to reflux. | General-purpose solvent for hydrazone formation from a wide range of aldehydes and ketones.[12] |
| Glacial Acetic Acid | Polar Protic | Acts as both solvent and catalyst; promotes rapid reaction, often at room temperature.[2][11] | Difficult to remove; can cause side reactions with sensitive functional groups. | In-situ formation of hydrazones for immediate use in subsequent cyclizations (e.g., Fischer Indole type reactions).[11] |
| Acetonitrile (ACN) | Polar Aprotic | Good solvating power; relatively inert; wide temperature range. | Can be challenging to remove all traces; higher cost than alcohols. | Useful when protic solvents interfere or when studying reaction kinetics due to its inert nature.[3][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solvent for many organics; lower boiling point for easy removal. | Can form peroxides upon storage; may be too weakly polar for some hydrazine salts. | Reactions requiring specific catalysts or reagents that are incompatible with protic solvents.[13] |
| 1,4-Dioxane | Polar Aprotic | High boiling point for reactions requiring elevated temperatures; stable. | High boiling point makes it difficult to remove; potential peroxide former. | Often used in metal-catalyzed coupling reactions involving hydrazine derivatives.[8][14] |
| Toluene | Non-Polar Aprotic | Allows for azeotropic removal of water using a Dean-Stark apparatus to drive equilibrium. | Poor solubility for polar hydrazine salts, often requiring co-solvents. | Fischer indole synthesis and other condensations where water removal is critical.[10] |
| Dichloromethane (DCM) | Polar Aprotic | Dissolves a wide range of organic compounds; volatile and easy to remove. | Environmental and health concerns; lower boiling point limits reaction temperature. | An alternative when studying reactions at or below room temperature.[3] |
Experimental Protocols
The following protocols provide a robust starting point for researchers. Protocol 1 is a standard method for direct synthesis, while Protocol 2 outlines a workflow for optimizing the reaction solvent for a novel carbonyl substrate.
Protocol 1: General Synthesis of a Benzylhydrazone in Ethanol
This protocol describes a reliable, general-purpose method for the synthesis of a benzylhydrazone from this compound and a representative ketone (e.g., cyclohexanone).
Objective: To synthesize (E/Z)-(cyclohexylidene)-1-((3-chloro-4-methoxyphenyl)methyl)hydrazine.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Sodium Acetate (optional, 1.0 eq, if starting with hydrochloride salt to free base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reactant Setup: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and ethanol. If using the hydrochloride salt, add sodium acetate (1.0 eq) to neutralize the HCl and stir for 15 minutes at room temperature. This in situ formation of the free base is often sufficient.
-
Carbonyl Addition: Add the carbonyl compound, cyclohexanone (1.05 eq), to the stirred suspension. A slight excess of the carbonyl ensures complete consumption of the more valuable hydrazine.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the limiting hydrazine reactant is a key indicator of completion.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Often, the hydrazone product will precipitate upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting material.
-
If no precipitate forms, reduce the solvent volume by rotary evaporation. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Rationale of Choices:
-
Ethanol: Chosen for its excellent balance of solvating power for the polar starting material and the less polar product, and its appropriate boiling point for thermal acceleration of the reaction.[6][12]
-
Reflux: Heating is employed to overcome the activation energy of the dehydration step, which is often the rate-limiting part of the mechanism.
-
Isolation: The high crystallinity of many hydrazones allows for simple isolation by precipitation and filtration, providing a high-purity product without the need for chromatography.
Protocol 2: Workflow for Parallel Solvent Screening
This protocol provides a systematic method for identifying the optimal solvent for a new or challenging coupling partner.
Objective: To efficiently determine the best solvent for the coupling of this compound with a novel aldehyde/ketone.
Workflow Diagram:
Caption: A systematic workflow for parallel solvent screening to optimize coupling reactions.
Procedure:
-
Preparation: In a set of identical, labeled reaction vials (e.g., 2 mL glass vials with screw caps), add a small magnetic stir bar to each.
-
Solvent Dispensing: Add 0.5 mL of each solvent to be tested (e.g., Ethanol, Acetonitrile, THF, DCM, Toluene) into its respective vial.
-
Reactant Addition: Add this compound (e.g., 0.1 mmol) to each vial, followed by the carbonyl compound (0.105 mmol). If starting materials have poor solubility, they can be added as a concentrated stock solution in a compatible, volatile co-solvent like THF that is used consistently across all vials.
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or on a multi-position stirring hotplate set to a moderate temperature (e.g., 50-60°C).
-
Monitoring: After set time intervals (e.g., 1, 4, and 12 hours), take a small aliquot from each vial. Dilute the aliquot and analyze by TLC or LC-MS to determine the relative conversion of starting material to product.
-
Analysis: Compare the results across all solvents. The optimal solvent is the one that provides the highest conversion to the desired product with the fewest byproducts in the shortest amount of time.[5]
This parallel approach provides a rapid and material-efficient method to validate the best reaction conditions for your specific substrate, embodying a trustworthy and self-validating system.
Conclusion
The successful synthesis of benzylhydrazones from this compound is fundamentally linked to the rational choice of solvent. While polar protic solvents like ethanol represent an excellent and reliable starting point for many substrates, a systematic screening approach is invaluable for optimizing reactions with new or less reactive carbonyl partners. By considering the underlying reaction mechanism and the specific properties of each solvent, researchers can significantly enhance reaction efficiency, improve product purity, and accelerate their research and development efforts.
References
-
ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? [Online Forum]. Available at: [Link]
-
Ma, F-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2555-2558. Available at: [Link]
-
da Silva, A. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346–13353. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Franke, R., et al. (2011). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2020). Reaction development a Influences of hydrazine derivatives. b Effects... [Image]. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of Heterocyclic Derivatives Using (4-Methoxybenzyl)hydrazine Dihydrochloride: A Key Intermediate. Available at: [Link]
-
Cindrić, M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5371. Available at: [Link]
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van der Walt, M. M., & van der Merwe, M. J. (2009). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. Molecules, 14(6), 2011–2023. Available at: [Link]
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Qiu, Z., et al. (2019). Light-enabled metal-free pinacol coupling by hydrazine. Green Chemistry, 21(21), 5807-5813. Available at: [Link]
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Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF 2,4-DICHLOROPYRIDINE AND (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE: (E)-4-CHLORO-2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINYL)PYRIDINE. Available at: [Link]
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Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]
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Ilisson, M. (2018). Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. DSpace. Available at: [Link]
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ResearchGate. (2004). Reactions of benzylhydrazine derivatives with carbonyl compounds. Available at: [Link]
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ResearchGate. (2022). Strategies for deoxygenation of aldehydes and ketones with hydrazine. a... [Image]. Available at: [Link]
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Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 983. Available at: [Link]
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Organic Syntheses. ONE-POT REGIOSELECTIVE SYNTHESIS OF 1-BENZYL-5-(3,4-METHYLENEDIOXYPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE. Available at: [Link]
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Wang, H., et al. (2022). C(sp3)−C(sp3) bond formation via nickel-catalyzed deoxygenative homo-coupling of aldehydes/ketones mediated by hydrazine. Nature Communications, 13, 915. Available at: [Link]
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Ohira, Y., et al. (2015). THREE-COMPONENT COUPLING REACTION OF ENYNES, CARBONYLS, AND ORGANOZINC REAGENTS. HETEROCYCLES, 90(2), 833-840. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis of 2-(3-chloro-4-methoxybenzyl)-5-phenyl-1,3,4-oxadiazole
A Rapid and Efficient Protocol for Drug Discovery Scaffolds
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2-(3-chloro-4-methoxybenzyl)-5-phenyl-1,3,4-oxadiazole using microwave-assisted organic synthesis (MAOS). The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Traditional synthetic routes often involve harsh dehydrating agents and long reaction times. By leveraging the unique heating mechanism of microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles by minimizing solvent use and side-product formation.[3][4][5] This guide is intended for researchers in synthetic chemistry and drug development, providing a detailed methodology, mechanistic insights, and practical considerations for implementation.
Introduction: The Power of Microwave Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry, accelerating drug discovery and development pipelines.[5][6] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation heats the reaction mixture directly and uniformly.[4][6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3] Polar molecules, such as the reactants and solvents in this protocol, attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This "in-core" heating leads to remarkable rate enhancements, often reducing reaction times from hours or days to mere minutes.[6][7]
The 1,3,4-oxadiazole core is a cornerstone in pharmaceutical research due to its metabolic stability and ability to participate in hydrogen bonding, making it a valuable isostere for ester and amide groups.[1][8] Compounds containing this heterocycle have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The use of 3-chloro-4-methoxybenzylhydrazine as a starting material introduces a substituted phenyl ring, providing a vector for further structural modification and optimization of biological activity.
This protocol focuses on a one-pot, two-step synthesis where 3-chloro-4-methoxybenzylhydrazine is first acylated with benzoyl chloride to form a diacylhydrazine intermediate, which then undergoes microwave-assisted cyclodehydration to yield the target 1,3,4-oxadiazole.
Reaction Mechanism and Rationale
The synthesis proceeds in two key stages, which can be performed sequentially in a single vessel.
-
N-Acylation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 3-chloro-4-methoxybenzylhydrazine on the electrophilic carbonyl carbon of benzoyl chloride. This forms the N,N'-diacylhydrazine intermediate. This step is typically fast and conducted at a lower temperature.
-
Cyclodehydration: This is the critical, energy-intensive step where microwave irradiation provides a significant advantage. The diacylhydrazine intermediate, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), undergoes intramolecular cyclization. The microwave energy efficiently overcomes the activation barrier for the dehydration and subsequent ring closure, leading to the formation of the stable aromatic 1,3,4-oxadiazole ring.[1][9]
Below is a diagram illustrating the key mechanistic transformation in the cyclodehydration step.
Caption: Key mechanistic steps of the acid-catalyzed cyclodehydration.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-(3-chloro-4-methoxybenzyl)-5-phenyl-1,3,4-oxadiazole.
Materials and Equipment
-
Reagents: 3-chloro-4-methoxybenzylhydrazine, Benzoyl chloride, Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vessel with a snap cap and stir bar, standard laboratory glassware, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), flash chromatography system.
Safety Precautions
-
Hydrazine Derivatives: Hydrazines can be irritants and are potentially toxic. Handle 3-chloro-4-methoxybenzylhydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Corrosive Reagents: Benzoyl chloride and phosphorus oxychloride are corrosive and lachrymatory. Handle these reagents with extreme care in a fume hood.
-
Pressurized Reactions: Microwave synthesis in sealed vessels generates high internal pressure.[7] Always use vessels designed for microwave synthesis and inspect them for cracks or defects before use. Never exceed the recommended volume or temperature limits for the vessel.
Step-by-Step Synthesis Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: General experimental workflow for microwave-assisted oxadiazole synthesis.
-
Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-chloro-4-methoxybenzylhydrazine (1.0 mmol, 188.6 mg).
-
Solvent and Catalyst Addition: Add phosphorus oxychloride (POCl₃, 5 mL). Note: POCl₃ can act as both the solvent and the dehydrating agent in this reaction.[1]
-
Acylation: Cool the vessel to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 mmol, 155.2 mg, 128 µL) dropwise to the stirred mixture. Stir for 10 minutes at 0 °C.
-
Microwave Irradiation: Securely seal the vessel with the cap. Place the vessel in the cavity of the microwave reactor. Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by TLC (3:7 Ethyl Acetate:Hexanes), observing the consumption of the starting material.
-
Reaction Work-up: After irradiation, ensure the vessel has cooled to below 50 °C before venting and opening. Carefully pour the reaction mixture onto crushed ice (approx. 50 g).
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(3-chloro-4-methoxybenzyl)-5-phenyl-1,3,4-oxadiazole as a white solid.
Results: Optimization and Data
The use of a dedicated microwave reactor allows for precise control over reaction parameters, facilitating rapid optimization.[7][11] The following table summarizes the optimized conditions and compares them to a conventional heating approach.
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Temperature | 110 °C (Ramp time: 2 min) | 110 °C (Reflux) |
| Reaction Time | 10 - 15 minutes | 8 - 12 hours |
| Power | 150 W (Dynamic Power Control) | N/A |
| Pressure (Max) | ~8 bar (~115 psi) | Atmospheric |
| Solvent/Reagent | POCl₃ | POCl₃ |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purity | High (often requires minimal purification) | Moderate (side products observed) |
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.
The significant reduction in reaction time and the increase in yield highlight the efficiency of microwave-assisted synthesis.[12] The direct, uniform heating minimizes the formation of thermal degradation byproducts commonly seen in prolonged conventional heating.[4]
Troubleshooting and Best Practices
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, increase the irradiation time in 5-minute increments or increase the target temperature by 10 °C. Ensure the stir bar is functioning correctly to promote even heat distribution.
-
Low Yield: Ensure anhydrous conditions, as water will quench the POCl₃ dehydrating agent. Use of a high-purity starting hydrazine is critical.
-
Pressure Warnings: If the microwave reactor indicates an overpressure warning, reduce the reaction volume or lower the target temperature. High vapor pressure solvents can contribute to excessive pressure buildup.
-
Solvent Choice: While POCl₃ works well, other high-boiling polar solvents like DMF, DMSO, or NMP can be used, often in combination with other dehydrating agents. These solvents are excellent microwave absorbers.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 2,5-disubstituted-1,3,4-oxadiazoles from 3-chloro-4-methoxybenzylhydrazine. The protocol offers dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional methods.[3][4] These advantages make MAOS an indispensable tool in modern medicinal chemistry, enabling faster generation and optimization of novel molecular entities for drug discovery programs.[5][6]
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Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Available at: [Link]
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Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]
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Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC. (2024). Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2010). Available at: [Link]
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Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). Available at: [Link]
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Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor | Request PDF - ResearchGate. (2019). Available at: [Link]
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Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). Available at: [Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Available at: [Link]
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Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. (2013). Available at: [Link]
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Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Available at: [Link]
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Microwave Synthesis of 1,3,4-Oxadiazoles - Scribd. (n.d.). Available at: [Link]
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MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results. (n.d.). Available at: [Link]
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MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (n.d.). Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025). Available at: [Link]
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A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. (2022). Available at: [Link]
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Getting Started with Microwave Synthesis - CEM Corporation. (n.d.). Available at: [Link]
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Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. (n.d.). Available at: [Link]
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Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. (n.d.). Available at: [Link]
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The 3-Chloro-4-methoxybenzyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 3-chloro-4-methoxybenzyl group is a key structural motif frequently employed in the design and synthesis of contemporary pharmaceuticals. Its unique electronic and steric properties confer advantageous characteristics to bioactive molecules, influencing their target affinity, selectivity, metabolic stability, and overall pharmacokinetic profile. This comprehensive guide provides an in-depth exploration of the applications of the 3-chloro-4-methoxybenzyl moiety in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas. Detailed application notes, structure-activity relationship analyses, and robust, step-by-step synthetic protocols are presented for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3-Chloro-4-methoxybenzyl Group
In the landscape of drug discovery, the selection of appropriate substituents on a core scaffold is a critical determinant of a compound's therapeutic potential. The 3-chloro-4-methoxybenzyl moiety has emerged as a "privileged" fragment due to the beneficial interplay of its constituent chloro and methoxy groups.[1][2] The electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating methoxy group at the 4-position create a unique electronic environment on the phenyl ring. This substitution pattern can modulate the pKa of nearby functional groups, influence ligand-receptor binding interactions through hydrogen bonding and halogen bonding, and impact the molecule's overall lipophilicity and metabolic fate.[1][2]
The strategic placement of these functional groups allows for fine-tuning of a drug candidate's properties. The methoxy group can serve as a hydrogen bond acceptor and can be a site for metabolism, while the chloro group can enhance binding affinity through halogen bonding and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug.[3] This guide will delve into the practical applications of this versatile chemical entity.
Applications in Kinase Inhibitor Design
The 3-chloro-4-methoxybenzyl moiety is prominently featured in the design of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Overactivation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[5] The 3-chloro-4-methoxybenzyl group has been incorporated into EGFR inhibitors to enhance their potency and selectivity. This moiety often serves as a key pharmacophore that occupies the ATP-binding site of the kinase domain.
For instance, certain pyrimidine-based EGFR inhibitors utilize the 3-chloro-4-methoxybenzyl group to form crucial interactions with the receptor.[6] The methoxy group can form a hydrogen bond with the backbone of the hinge region, while the chloro group can engage in favorable interactions with hydrophobic pockets within the binding site.[7] Furthermore, this substitution pattern can help to overcome resistance mechanisms, such as the T790M mutation in EGFR.[7][8]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and certain cancers.[2][9] The 3-chloro-4-methoxybenzyl moiety has been successfully incorporated into selective JAK1 inhibitors. In the discovery of a potent and selective JAK1 inhibitor, the 3-chloro-4-methoxyphenylamino group was identified as a key structural element that contributes to high ligand efficiency and favorable pharmacokinetic properties.[10] The specific substitution pattern allows for optimal interactions within the JAK1 ATP binding site, contributing to both potency and selectivity over other JAK isoforms.[10][11]
Role in Other Therapeutic Areas
Beyond kinase inhibition, the 3-chloro-4-methoxybenzyl group is a valuable component in drugs targeting other classes of proteins.
Phosphodiesterase 5 (PDE5) Inhibitors
The drug Avanafil, a selective PDE5 inhibitor for the treatment of erectile dysfunction, features the 3-chloro-4-methoxybenzylamine as a crucial building block in its synthesis.[12] This part of the molecule contributes to the overall shape and electronic properties required for potent and selective inhibition of the PDE5 enzyme.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative compounds containing the 3-chloro-4-methoxybenzyl moiety against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 23 | VEGFR-2/PD-L1 | HT-29 | >100 | [13] |
| A-549 | >100 | [13] | ||
| MCF-7 | 4-12 | [13] | ||
| Compound 7i | Tubulin | Huh7 | 0.080 | [14] |
| SGC-7901 | 0.12 | [14] | ||
| MCF-7 | 0.12 | [14] | ||
| Compound C2 | Not specified | MDA-MB 231 | 1.1 | [15] |
| HL-60 | 4.2 | [15] |
Experimental Protocols
Synthesis of 3-Chloro-4-methoxybenzenemethanamine
This protocol outlines a practical, multi-step synthesis of the key intermediate, 3-chloro-4-methoxybenzenemethanamine, starting from 4-methoxybenzylamine.[16][17]
Step 1: Chlorination of 4-Methoxybenzylamine
-
To a stirred solution of 4-methoxybenzylamine (1 equivalent) in acetic acid, add sulfuryl chloride (1.1 equivalents) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add t-butyl methyl ether to the reaction mixture to precipitate the product.
-
Filter the solid, wash with t-butyl methyl ether, and dry under vacuum to obtain 3-chloro-4-methoxybenzylamine hydrochloride as a white solid.[16][17]
Step 2: Neutralization to the Free Amine
-
Dissolve the 3-chloro-4-methoxybenzylamine hydrochloride in water.
-
Basify the solution to pH > 10 with a suitable base (e.g., 2M NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzenemethanamine.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-chloro-4-methoxybenzyl halide with an arylboronic acid.[18][19][20]
Materials:
-
3-Chloro-4-methoxybenzyl bromide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
In a round-bottom flask, combine 3-chloro-4-methoxybenzyl bromide, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of compounds containing the 3-chloro-4-methoxybenzyl moiety on cancer cell lines.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 3-chloro-4-methoxybenzyl moiety is a testament to the power of strategic molecular design in medicinal chemistry. Its well-balanced electronic and steric features have proven invaluable in the development of a diverse range of therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic accessibility of this fragment, coupled with its favorable influence on drug-like properties, ensures its continued prominence in future drug discovery endeavors. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to harness the potential of this privileged scaffold in the creation of novel and effective medicines.
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- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. BenchChem.
- Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.
- BenchChem. (2025). Synthesis and Application of 4-methoxybenzylamine. BenchChem.
- Wiedemann, J., et al. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1286–1296.
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- Schmalohr, J., et al. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry, 66(23), 16049–16064.
- Zhou, C., et al. (2019). Emerging strategies to overcome resistance to third-generation EGFR inhibitors.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (Reference to a review on kinase inhibitors - contextual).
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- El-Gazzar, M. G., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 12, 1357649.
- Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1849–1857.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 281, 116938.
- (General reference for drug metabolism - contextual).
- Al-Otaibi, J. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 14(50), 36623-36637.
- Park, H., et al. (2025). Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. Bulletin of the Korean Chemical Society, 46(8), 654-661.
- Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 4889.
- (General reference for cancer cell biology - contextual).
- (General reference for pharmacokinetics - contextual).
- Al-Attas, A. A., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(10), 1381.
- Kwak, E. L., et al. (2010). EGFR INHIBITORS AND METHODS OF TREATING DISORDERS.
- (General reference for medicinal chemistry principles - contextual).
- (General reference for pharmacokinetics - contextual).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Preventing oxidation of (3-Chloro-4-methoxybenzyl)hydrazine during storage
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for (3-Chloro-4-methoxybenzyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Substituted hydrazines are powerful synthetic intermediates, but their reactivity also makes them susceptible to degradation, primarily through oxidation. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.
FAQs: Proactive Storage & Handling
This section addresses common questions about the proper care and handling of this compound to prevent degradation before it occurs.
Q1: What is this compound, and why is it prone to oxidation?
This compound is a substituted hydrazine derivative. The hydrazine functional group (-NH-NH₂) is inherently susceptible to oxidation. Atmospheric oxygen can act as an oxidizing agent, converting the hydrazine to various products, including diazenes, which can be unstable and lead to further decomposition.[1] This process is often catalyzed by trace metal impurities, light, and elevated temperatures.[1][2] The oxidation process involves the loss of electrons from the nitrogen atoms, potentially leading to the formation of nitrogen gas (N₂) and other byproducts, fundamentally altering the molecule's structure and reactivity.
Q2: What are the visual signs of oxidation or degradation?
Fresh, high-purity this compound should be a white to off-white solid. The most common signs of degradation are:
-
Color Change: The appearance of yellow, orange, or brown coloration is a primary indicator of oxidation.
-
Change in Physical State: The solid may become oily, waxy, or begin to liquefy as impurities are formed.
-
Clumping: Increased moisture absorption due to improper storage can lead to clumping, which may accelerate degradation.
If you observe any of these changes, it is critical to verify the purity of the reagent before use.
Q3: What are the optimal long-term storage conditions?
To maximize the shelf-life of this compound, stringent storage conditions are necessary. Hydrazines are sensitive to air, moisture, heat, and light.[3] The following table summarizes the recommended storage protocols.
| Parameter | Recommended Condition | Rationale & Unacceptable Conditions |
| Temperature | -20°C in a freezer. [4] | Storing at room temperature or even 4°C will accelerate degradation. Avoid temperature cycling. |
| Atmosphere | Inert gas (Argon or Nitrogen). [2][4] | Prevents contact with atmospheric oxygen, the primary oxidant.[1] Storing in air is unacceptable. |
| Light Exposure | Amber glass vial or wrap in foil. [5] | Light can provide the energy to initiate and catalyze oxidative reactions. Avoid clear glass containers. |
| Container | Tightly sealed, chemically inert glass vial with a PTFE-lined cap. | Prevents moisture ingress and reaction with container materials.[6][7] Avoid rubber or cork stoppers, which can be attacked by hydrazine solutions.[1] |
Q4: How should I handle the compound for routine lab use?
Handling this air-sensitive reagent requires specific precautions to minimize exposure during weighing and transfer.[3]
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere.
-
If a glovebox is unavailable, work quickly. Open the container, retrieve the required amount, and immediately flush the container headspace with argon or nitrogen before resealing tightly.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze decomposition.
Troubleshooting Guide: When Problems Arise
This section provides a logical workflow for identifying and addressing suspected degradation of your this compound reagent.
Scenario: My this compound has turned yellow and appears oily. What should I do?
This is a classic sign of oxidation. The observed impurities are likely a mixture of diazene intermediates and other decomposition products. Do not assume the material is usable. Follow this troubleshooting workflow:
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This quick check provides a qualitative assessment of the reagent's purity.
Objective: To determine if the discolored reagent consists of a single component or multiple impurities.
Materials:
-
Suspected this compound sample
-
A reference sample of known purity (if available)
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., 30% Ethyl Acetate in Hexanes). This may require optimization.
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the suspect hydrazine and the reference standard in separate, labeled microcentrifuge tubes with ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry.
-
Visualize the plate under a UV lamp. Circle any visible spots.
-
Submerge the plate in a potassium permanganate stain. Hydrazine is a reducing agent and will react with the KMnO₄ to produce a yellow/brown spot against a purple background.
-
-
Analysis: Compare the lane of the suspect sample to the reference standard. The presence of multiple spots, or significant streaking from the baseline, confirms the presence of impurities.
Q5: Can I purify oxidized this compound?
Purification may be possible via recrystallization, but its success depends on the extent of degradation.
General Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent system where the hydrazine is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for similar compounds include ethanol, isopropanol, or toluene/heptane mixtures.
-
Dissolution: In a fume hood, gently heat the minimum amount of solvent required to fully dissolve the impure hydrazine.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals thoroughly under vacuum.
Crucial Note: After any purification attempt, you must re-verify the purity and identity of the compound using an analytical method such as NMR, LC-MS, or at a minimum, TLC against a reliable standard.[8]
Best Practices & Protocols
Protocol: Aliquoting a New Bottle of Reagent
The single most effective way to prevent degradation is to avoid repeatedly opening the main stock bottle.
Objective: To divide a new, large container of this compound into smaller, single-use vials under an inert atmosphere.
Methodology:
-
Preparation: Gather several small (1-2 mL) amber glass vials with PTFE-lined caps. Ensure they are clean and dry. Label them with the chemical name, date, and your initials.
-
Inert Atmosphere: Perform this procedure in a glovebox filled with nitrogen or argon. If a glovebox is not available, create a makeshift inert environment using a Schlenk line and a manifold connected to your vials and the main bottle.
-
Transfer: Allow the main bottle to warm to ambient temperature inside the glovebox. Carefully transfer appropriate amounts of the solid into each small vial.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm.
-
Storage: Place all aliquoted vials into a secondary container and store them in a -20°C freezer.[4][5] Only remove one vial at a time for use, ensuring the main stock remains pristine.
Visualizing the Oxidation Pathway
The hydrazine moiety is the site of oxidation. While the exact products can be complex, a simplified pathway involves the formation of a diazene intermediate, which is often unstable.
By implementing these rigorous storage, handling, and verification procedures, you can significantly extend the viable shelf-life of your this compound and ensure the integrity of your valuable research.
References
-
HYDRAZINE Method Number: 52. OSHA. [Link]
-
Purity of Hydrazine Hydrate. Scribd. [Link]
-
Determination of Hydrazine in Wastewater: Measurement. NANOLAB. [Link]
-
Nazarova, P. V., et al. REAGENTLESS CATALYTIC OXIDATION OF ORGANIC HYDRAZINE DERIVATIVES AND Pu (III) BY MEANS OF NITRIC ACID. RAD Proceedings. [Link]
-
Standard Operating Procedure: Hydrazines. The Brückner Research Group, University of Connecticut. [Link]
-
Yashkin, S. N., & Yashkin, A. S. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1195-1211. [Link]
-
Sriram, D., et al. (2020). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Journal of Organic Chemistry. [Link]
-
Standard Operating Procedure: Hydrazine. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Advice on storing/handling hydrazine. Reddit r/chemistry. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
- Hydrazine purification.
-
Keener, T. C., & Meissner, R. E. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1163-1170. [Link]
Sources
Technical Support Center: Synthesis of (3-Chloro-4-methoxybenzyl)hydrazine
Welcome to the technical support guide for the synthesis of (3-Chloro-4-methoxybenzyl)hydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and highly effective routes for the synthesis of this compound, starting from readily available precursors:
-
Route A: Direct Alkylation of Hydrazine: This method involves the nucleophilic substitution of a suitable leaving group on the benzyl precursor, typically 3-chloro-4-methoxybenzyl chloride, with hydrazine or hydrazine hydrate. To minimize common side reactions, a large excess of hydrazine is crucial.[1][2]
-
Route B: Reductive Amination via a Hydrazone Intermediate: This two-step approach begins with the condensation of 3-chloro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.[3][4] This stable intermediate is then reduced to the target hydrazine using a suitable reducing agent like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[5][6]
Q2: Which synthetic route is generally preferred and why?
The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Direct Alkylation (Route A) is often faster and more direct if high-quality 3-chloro-4-methoxybenzyl chloride is available. However, it is highly susceptible to over-alkylation, leading to the formation of the 1,2-disubstituted hydrazine byproduct. This necessitates using a very large excess of hydrazine, which can complicate product isolation.[1]
-
Reductive Amination (Route B) is a more controlled, two-step process. The hydrazone intermediate is typically stable and easy to purify, which means the final reduction step starts with pure material, simplifying the final purification. This route often provides higher purity and is less prone to the symmetrical disubstitution side product. Reductions of hydrazones are well-documented and can be achieved with various reagents.[7][8]
Q3: Why is the product often isolated as a hydrochloride salt?
The free base of this compound, like many substituted hydrazines, can be an air-sensitive oil or low-melting solid that is prone to oxidation and degradation over time.[5] Converting the free base to its hydrochloride salt offers several key advantages:
-
Enhanced Stability: The salt form is typically a crystalline, non-hygroscopic solid that is significantly more stable to air and moisture, allowing for long-term storage.[9]
-
Simplified Purification: The hydrochloride salt often has lower solubility in non-polar organic solvents, enabling efficient purification through precipitation or recrystallization.[9][10]
-
Easier Handling: Crystalline solids are easier to handle, weigh, and dispense accurately compared to oils or viscous liquids.
Q4: What are the critical safety precautions when working with hydrazine?
Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic.[4] Anhydrous hydrazine is also highly reactive and can be explosive.[4] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for hydrazine hydrate before beginning any experiment.
Synthesis Pathways Overview
Caption: Overview of primary synthetic routes to this compound.
Troubleshooting Guide
Problem 1: Consistently Low Yield (< 50%)
Q: My overall yield is disappointingly low. What are the most common factors I should investigate?
A: Low yield can stem from several stages of the process. Systematically evaluate the following:
-
Quality of Starting Materials:
-
3-Chloro-4-methoxybenzyl Chloride (Route A): This starting material can be unstable. Ensure it is fresh or has been stored properly. Impurities from its synthesis (e.g., residual chlorinating agents or the corresponding alcohol) can interfere with the reaction.[11]
-
3-Chloro-4-methoxybenzaldehyde (Route B): The aldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Confirm its purity by ¹H NMR or melting point before use.
-
-
Reaction Conditions:
-
Stoichiometry (Route A): A significant excess of hydrazine hydrate (typically 10-20 equivalents) is critical to minimize the formation of the 1,2-bisthis compound byproduct, which consumes two equivalents of your starting material for every molecule of byproduct formed.[1]
-
Temperature Control: For Route A, adding the benzyl chloride solution slowly to the hydrazine at a controlled temperature (e.g., 0-10 °C) can help manage the exotherm and improve selectivity. For Route B, ensure the reduction step is proceeding at the optimal temperature for your chosen reagent. Some reductions, like with NaBH₄, may require gentle heating to go to completion.
-
-
Work-up and Purification Losses:
-
Aqueous Extraction: The hydrazine product may have some water solubility, especially at low pH. Ensure you perform extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
-
Product Degradation: As a free base, the product is susceptible to oxidation. Work quickly and consider performing the work-up under an inert atmosphere (N₂ or Ar) if yields are still poor. Conversion to the hydrochloride salt immediately after isolation of the crude free base is highly recommended to prevent degradation.[5]
-
Problem 2: Significant Formation of a High-Molecular-Weight Byproduct
Q: In Route A, I'm observing a major byproduct with approximately double the mass of my starting benzyl chloride. How do I prevent this?
A: This is the classic problem of over-alkylation, leading to the symmetrically substituted 1,2-bisthis compound . The mono-alkylated product is still nucleophilic and can react with another molecule of the benzyl chloride.
Caption: Mechanism of byproduct formation in direct alkylation of hydrazine.
Mitigation Strategies:
| Strategy | Rationale & Implementation |
| Increase Hydrazine Excess | By using a large molar excess of hydrazine (10-20 eq.), the concentration of hydrazine remains high relative to the mono-alkylated product, statistically favoring the reaction of the benzyl chloride with hydrazine.[1][2] |
| Slow Addition | Add the benzyl chloride (dissolved in a suitable solvent like ethanol or THF) dropwise to the vigorously stirred hydrazine solution. This maintains a low instantaneous concentration of the electrophile, preventing localized "hot spots" where the mono-alkylated product might successfully compete for the electrophile. |
| Lower Temperature | Running the reaction at a reduced temperature (e.g., 0 °C) slows down the rate of both the desired reaction and the side reaction. This often improves the selectivity for mono-alkylation. |
Problem 3: My Hydrazone Reduction is Stalling or Incomplete (Route B)
Q: TLC analysis shows that my hydrazone is only partially consumed after the reduction step. How can I drive the reaction to completion?
A: Incomplete reduction of the hydrazone C=N bond is a common issue. Consider these factors:
-
Choice and Equivalents of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective choice. However, it may require an acidic catalyst or protic solvent (like methanol or ethanol) to be fully effective. If the reaction stalls, adding a few drops of acetic acid can sometimes accelerate it. Ensure you are using sufficient equivalents (typically 1.5-3.0 eq.).
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective and will reduce the C=N bond in the presence of other carbonyl groups.[5] It is highly effective but also more toxic and expensive.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is a very clean method but requires specialized hydrogenation equipment.
-
-
Reaction Solvent and Temperature:
-
The solubility of both the hydrazone and the borohydride reducing agent is critical. Alcohols like methanol or ethanol are typically used. If solubility is poor, a co-solvent like THF may be beneficial.
-
Many borohydride reductions are performed at room temperature, but gentle heating (e.g., 40-50 °C) may be required to achieve full conversion, especially on larger scales. Monitor the reaction by TLC until the hydrazone spot has completely disappeared.
-
-
pH of the Reaction Medium: The pH can significantly influence the rate of hydrazone reduction. Some amine borane complexes, for instance, are highly effective at moderately low pH.[5] For NaBH₄ reductions, the reaction is often performed in a neutral to slightly basic alcoholic solution, with reactivity sometimes enhanced by careful addition of acid as mentioned above.
Experimental Protocols
Protocol A: Direct Alkylation of 3-Chloro-4-methoxybenzyl Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add hydrazine monohydrate (15 eq.) and ethanol (to make a ~2M solution of hydrazine).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition: Dissolve 3-chloro-4-methoxybenzyl chloride (1.0 eq.) in ethanol (~2 mL per gram). Add this solution dropwise to the cold hydrazine solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Protocol B: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde
Step 1: Hydrazone Formation
-
Setup: To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq.) in ethanol, add hydrazine monohydrate (1.2 eq.).[4]
-
Reaction: Stir the mixture at room temperature. The hydrazone often precipitates as a solid within 1-3 hours. Stir for a total of 4 hours to ensure complete conversion.
-
Isolation: Filter the solid precipitate, wash with cold water and then a small amount of cold ethanol. Dry the resulting solid under vacuum. The hydrazone is typically pure enough for the next step without further purification.
Step 2: Hydrazone Reduction
-
Setup: Suspend the dried hydrazone (1.0 eq.) in methanol in a round-bottom flask with a stir bar.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the hydrazone is consumed.
-
Work-up:
-
Cool the flask back to 0 °C and slowly add water to quench the excess NaBH₄.
-
Remove most of the methanol via rotary evaporation.
-
Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude free base.
-
Protocol C: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the pure this compound hydrochloride.[9]
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
-
Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC. Available at: [Link]
-
Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. ResearchGate. Available at: [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. Available at: [Link]
-
The Late Show with Rob! Tonight's Special Guest: Hydrazine. University of California, Irvine. Available at: [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Thieme. Available at: [Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. ACS Publications. Available at: [Link]
-
Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. ResearchGate. Available at: [Link]
- Method of making hydrazine derivatives. Google Patents.
-
A petty modified and an efficient procedure for the synthesis of hydrazides. RSC Advances. Available at: [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available at: [Link]
-
Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. PubMed. Available at: [Link]
-
Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. RSC Publishing. Available at: [Link]
- Preparation method of 3-methoxybenzyl chloride. Google Patents.
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-methoxybenzyl chloride. PrepChem.com. Available at: [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. Available at: [Link]
-
(3-chloro-4-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). PubChemLite. Available at: [Link]
-
(3-CHLORO-4-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Infochems. Available at: [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
4-Methoxybenzylhydrazine hydrochloride. PubChem. Available at: [Link]
- Process for purification of phenylhydrazine. Google Patents.
-
ONE-POT, REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITRO-OLEFINS. Organic Syntheses. Available at: [Link]
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Publishing. Available at: [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. research.aston.ac.uk [research.aston.ac.uk]
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- 10. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 11. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Technical Support Center: Purification of (3-Chloro-4-methoxybenzyl)hydrazine hydrochloride
This guide provides a comprehensive, experience-driven framework for the purification of (3-Chloro-4-methoxybenzyl)hydrazine hydrochloride via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique, moving beyond a simple protocol to explain the underlying principles and troubleshoot common experimental hurdles.
The Principle of Recrystallization: A Primer
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1][2] The core concept is that most solids are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization:
-
The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3]
-
As this solution cools slowly, the solubility of the desired compound decreases, causing it to form highly ordered, pure crystals.[1][4]
-
The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[5][6]
-
The pure crystals are then separated from the mother liquor by filtration.[7]
The success of this technique hinges on the careful selection of the solvent and precise control over the cooling process.[2]
Experimental Protocol: Recrystallization of this compound hydrochloride
This section details a step-by-step methodology for the purification process. The workflow is designed to maximize both purity and yield.
Workflow Overview
Caption: General workflow for the recrystallization process.
Step 1: Solvent System Selection
The choice of solvent is the most critical factor. For a hydrochloride salt like this compound hydrochloride, which is polar, polar solvents are a good starting point.[8] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[5]
Screening Procedure:
-
Place ~50 mg of the crude solid into separate test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, methanol, water) dropwise at room temperature, swirling after each addition. A good candidate will not dissolve the solid well at this stage.[2]
-
If the solid is poorly soluble, heat the test tube in a water bath. The solvent is promising if the solid dissolves completely at or near the solvent's boiling point.[3]
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
| Solvent System | Rationale & Expected Behavior |
| Single Solvents | |
| Isopropanol (2-Propanol) | Often preferred for recrystallizing hydrochloride salts.[9] It has a good balance of polarity and a moderate boiling point. |
| Ethanol | A common polar protic solvent. May show slightly higher solubility at room temperature than isopropanol, potentially reducing yield. |
| Water | As a highly polar solvent, it can be a good choice for polar salts.[8] However, solubility might be too high even when cold. |
| Mixed Solvents | |
| Isopropanol/Heptane | Isopropanol acts as the "soluble solvent" and heptane as the "insoluble" or "anti-solvent".[7] This combination allows for fine-tuning the solubility to induce crystallization. |
| Ethanol/Diethyl Ether | Similar to the above, ethanol dissolves the salt, and the addition of ether reduces the overall polarity of the solvent mixture, causing the polar salt to precipitate.[9] |
Step 2: Dissolution
-
Place the crude this compound hydrochloride into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a small portion of the chosen solvent and heat the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.[3] Using the absolute minimum amount of hot solvent is crucial for maximizing the yield.[2][10]
Step 3: Hot Gravity Filtration (If Necessary)
If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, they must be removed before cooling.
-
Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) and pre-heat it by pouring hot solvent through it. This prevents premature crystallization in the funnel.
-
Pour the hot, saturated solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.
Step 4: Cooling and Crystallization
The rate of cooling directly impacts crystal size and purity.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[11] Slow cooling promotes the formation of larger, purer crystals as impurity molecules have time to be excluded from the growing crystal lattice.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[12]
Step 5: Collection by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to ensure a good seal.
-
Swirl the crystalline mixture (slurry) and pour it into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.
Step 6 & 7: Washing and Drying
-
With the vacuum still on, wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any adhering mother liquor containing impurities.[12]
-
Allow air to be pulled through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and let them air-dry completely.
Step 8: Purity Assessment
Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: I've cooled my solution, but no crystals have formed. What went wrong?
A1: This is a very common issue that can be traced to two primary causes:
-
Cause A: Too Much Solvent. This is the most frequent reason for crystallization failure.[13] If the solution is not saturated enough, the compound will remain dissolved even when cold.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[11] Reduce the volume by 10-20%, then allow it to cool again.
-
-
Cause B: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. The crystals need a point of "nucleation" to begin forming.[1]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[11][13] The microscopic imperfections on the glass can provide a surface for the first crystals to form.
-
Solution 2: Seeding. If you have a small crystal of the pure compound saved from a previous batch, add it to the solution.[13] This "seed crystal" acts as a template for further crystal growth.
-
Q2: Instead of crystals, an oil has separated from the solution. How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point, often due to high levels of impurity or an inappropriate solvent choice.[13]
-
Solution: Re-heat the flask to dissolve the oil back into the solvent. Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "soluble" solvent) and attempt the cooling process again, but much more slowly.[11][13] Placing the hot flask into a larger beaker of hot water and allowing the entire assembly to cool gradually can help promote crystal formation instead of oiling out.
Q3: My final yield of purified crystals is extremely low. Why did this happen?
A3: A poor yield (e.g., less than 50%) is typically due to one of the following:
-
Cause A: Excessive Solvent. Using too much solvent during the initial dissolution step is the most common culprit.[11][13] A significant portion of your compound will remain in the mother liquor.
-
Solution: You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
-
Cause B: Premature Crystallization. If the product crystallized in the funnel during a hot filtration step, it would be lost.
-
Prevention: Always use a pre-heated funnel and flask for hot filtrations and work quickly.
-
-
Cause C: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve some of your product.
Frequently Asked Questions (FAQs)
Q: Why must I use an Erlenmeyer flask instead of a beaker? A: The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during the heating process and prevents the entry of airborne contaminants during cooling. A beaker's wide opening allows for rapid solvent loss and increases the risk of contamination.
Q: What is the purpose of using a "mixed-solvent" system? A: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[5] You dissolve the compound in a minimal amount of a hot "soluble" solvent, then slowly add a miscible "insoluble" solvent (the anti-solvent) until the solution becomes faintly cloudy (turbid).[12] A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. This technique provides excellent control over the saturation point.
Q: How do I know if my final product is actually pure? A: The primary indicator is the melting point. A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range. Further analysis by techniques like NMR or HPLC can also confirm purity.
Safety Precautions
This compound hydrochloride and the solvents used for its recrystallization require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]
-
Compound Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is suspected of causing cancer.[15] Avoid creating dust.[14]
-
Solvent Hazards: Organic solvents are typically flammable and should be heated using a hot plate in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame.
-
Waste Disposal: The mother liquor and any waste solvents should be disposed of in the appropriate labeled hazardous waste containers.
References
-
Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]
-
Solvent Choice. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Recrystallization (chemistry). EBSCO. [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Recrystallization. HBCSE. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]
-
4-Methoxybenzylhydrazine hydrochloride. PubChem. [Link]
-
Pharmaceutical Crystallisation. Pharma Focus Asia. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. [Link]
-
Experiment 2: Recrystallization. Athabasca University. [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC. [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
4 Chloro Phenyl Hydrazine Hydrochloride. Shree Sidhdhanath Industries. [Link]
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. [Link]
-
(3-chloro-4-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). PubChemLite. [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses. [Link]
-
4 Chloro Phenyl Hydrazine Hydrochloride. Speqtus. [Link]
-
(3-CHLORO-4-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Infochems. [Link]
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Technical Support Center: Handling the Hygroscopic Nature of 3-Chloro-4-Methoxybenzylhydrazine Salts
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-chloro-4-methoxybenzylhydrazine and its salts. While specific hygroscopicity data for this compound is not extensively published, its salt forms, particularly hydrochloride salts, are often prone to moisture absorption. This can introduce significant variability into experimental workflows. The principles and protocols outlined below are based on established best practices for handling hygroscopic and moisture-sensitive reagents, ensuring greater experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for 3-chloro-4-methoxybenzylhydrazine salts?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For a reagent like 3-chloro-4-methoxybenzylhydrazine hydrochloride, this is a critical parameter to control for several reasons:
-
Inaccurate Stoichiometry: The mass of the reagent measured on an analytical balance will be artificially inflated by an unknown amount of absorbed water. This leads to errors in molar calculations and can negatively impact reaction yields and kinetics.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the hydrazine salt or other sensitive functional groups within the molecule, leading to the formation of impurities and a reduction in the active reagent concentration.[2][3]
-
Physical Property Alterations: Moisture absorption can cause the fine powder to clump, cake, or in extreme cases, deliquesce (dissolve in the absorbed water).[4] This change in physical form makes the material difficult to handle, weigh, and dispense accurately.
-
Reduced Reproducibility: The variable water content between different aliquots or even in the same bottle over time is a major source of experimental irreproducibility, a significant challenge in drug development where precision is paramount.[5]
Q2: My batch of 3-chloro-4-methoxybenzylhydrazine salt doesn't have hygroscopicity data on the Certificate of Analysis. How can I assess it?
A2: It is common for CofAs to omit this data unless it is a specific release criterion. You can assess its hygroscopicity through the following methods:
-
Consult the Safety Data Sheet (SDS): The SDS is the first place to check for handling information and should indicate if the compound is known to be hygroscopic.[1]
-
Visual Observation: Upon opening a new container, observe the material's properties. If it is a free-flowing powder, it has likely been well-packaged. If you observe clumping or a sticky appearance, moisture has likely been absorbed.[1] A simple test is to place a small amount on a watch glass in the open lab; if it becomes visibly wet or sticky over a short period, it is highly hygroscopic.
-
Quantitative Analysis (Advanced): For rigorous process development, Dynamic Vapor Sorption (DVS) is the standard technique. DVS analysis measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels, providing precise data on the extent and rate of water uptake.[2][6]
Q3: What are the definitive storage conditions for hygroscopic salts like 3-chloro-4-methoxybenzylhydrazine hydrochloride?
A3: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the salt in its original, tightly sealed container. After dispensing, ensure the cap is replaced securely.
-
Secondary Containment: The most effective method is to store the primary container inside a desiccator .[7][8] A desiccator contains a drying agent (desiccant) like silica gel (with a color indicator to show when it's saturated), anhydrous calcium sulfate (Drierite®), or molecular sieves. For extremely sensitive materials, a vacuum desiccator can be used to further remove atmospheric moisture.[8]
-
Inert Atmosphere: For the highest level of protection, especially for long-term storage or for use in highly moisture-sensitive reactions, store the material inside a nitrogen or argon-filled glovebox.[9][10] The glovebox atmosphere is continuously circulated through catalysts that remove moisture and oxygen to parts-per-million (ppm) levels.[10]
-
Environment: The general storage area should be cool, dry, and well-ventilated, away from sinks or other sources of water.[11][12]
Q4: I'm trying to weigh my 3-chloro-4-methoxybenzylhydrazine salt, but the mass reading on the balance keeps increasing. How can I get an accurate measurement?
A4: This phenomenon, known as "drifting," is a classic sign that your compound is rapidly absorbing atmospheric moisture. The table below provides solutions to this common problem.
| Problem | Probable Cause | Solution |
| Unstable/Drifting Mass Reading | The compound is actively absorbing moisture from the air, continuously increasing its weight. | Work Quickly: Prepare everything in advance. Open the container only for the brief moment needed to remove the material. Use a Suitable Vessel: Weigh the compound into a vial or flask with a small opening rather than onto open weighing paper to minimize surface area exposure. Weighing by Difference: Pre-weigh a sealed vial containing the compound. Dispense the approximate amount needed into your reaction vessel, then re-weigh the sealed vial. The difference in mass is the amount of compound transferred.[1] This is a highly accurate method as the compound is never exposed to air on an open balance pan. Controlled Environment: For best results, perform all weighing operations inside a glovebox or a glove bag with a positive pressure of inert gas.[13][14] |
| Compound Caking/Clumping | The material has already absorbed a significant amount of moisture during prior handling or improper storage. | Use a Fresh Container: If possible, open a new, sealed container of the reagent. Dry the Material: If the compound is thermally stable, it can be dried under high vacuum in a desiccator or an Abderhalden pistol for several hours before use. Always check the compound's melting point and decomposition temperature first. |
Troubleshooting & Experimental Workflow
My reaction yield is inconsistent. Could the hygroscopic nature of the hydrazine salt be the cause?
Yes, this is a very likely cause. Absorbed water can interfere with your reaction in multiple ways, such as reacting with a water-sensitive catalyst, altering the polarity of the solvent, or participating as an unwanted reactant. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for hygroscopicity-related issues.
Key Experimental Protocols
Protocol 1: Weighing a Hygroscopic Solid in a Glovebox
This protocol ensures the highest accuracy when weighing moisture-sensitive reagents.
-
Preparation: Ensure all necessary items (spatulas, vials, notebook, balance brush) are placed inside the glovebox antechamber. Glassware must be oven-dried for at least 4 hours at >120 °C and allowed to cool in the antechamber before being brought into the main box.[10][15]
-
Balance Transfer: Place the analytical balance in the large antechamber. Perform at least three "purge cycles" (evacuating the antechamber to vacuum and refilling with inert gas) to remove atmospheric air and moisture.[10][16]
-
Equilibration: Move the balance into the main glovebox chamber and allow it to equilibrate to the internal atmosphere and temperature for at least 30-60 minutes before use.
-
Weighing:
-
Place your receiving vessel (e.g., a clean, dry vial) on the balance and tare it.
-
Open the container of 3-chloro-4-methoxybenzylhydrazine salt. Using a clean, dry spatula, transfer the desired amount of solid to your vessel.
-
Record the stable mass. Since the atmosphere is dry (<1 ppm H₂O), the reading will not drift.
-
Securely cap both the reagent bottle and your sample vial immediately after weighing.
-
Protocol 2: Adding a Hygroscopic Solid to a Reaction Flask via Schlenk Technique
This method is used to introduce a solid reagent into a reaction setup under a positive pressure of inert gas, preventing exposure to the laboratory atmosphere.
-
Setup: Assemble your reaction glassware (e.g., a Schlenk flask) and ensure it is dry (flame-dried under vacuum or oven-dried). Connect the flask to a Schlenk line and perform three vacuum/inert gas cycles to render the vessel inert.[17]
-
Solid Transfer: Weigh the required amount of 3-chloro-4-methoxybenzylhydrazine salt into a separate, dry flask or a solid addition tube in a glovebox. Seal the flask with a rubber septum.
-
Counterflow Addition:
-
Increase the inert gas flow on the Schlenk line to create a strong positive pressure, which can be observed by an increased bubbling rate in the oil bubbler.
-
Briefly remove the stopper or septum from the main reaction flask.
-
Quickly insert a powder funnel into the neck of the flask. The outflow of inert gas from the flask will prevent air from entering.
-
Pour the weighed solid through the funnel into the reaction flask.
-
Remove the funnel and immediately reseal the flask.
-
Return the inert gas flow to a normal rate (e.g., 1-2 bubbles per second).
-
Protocol 3: Guide to Anhydrous Solvents
Using dry solvents is as crucial as using a dry reagent. The water content in reagent-grade solvents is often high enough to disrupt moisture-sensitive reactions.
| Solvent | Common Drying Agent(s) | Method & Notes | Typical Water Content Achieved |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distillation: Reflux over sodium wire and benzophenone until a persistent deep blue/purple color appears, indicating an anhydrous, oxygen-free state.[18] Distill directly into the reaction flask. Caution: Sodium is highly reactive. | < 10 ppm |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation: Reflux over CaH₂ for several hours and distill.[18] Store over 3Å molecular sieves. | ~10-15 ppm[19] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₂O₅) | Distillation: Reflux over CaH₂ and distill. For extremely dry solvent, use P₂O₅ but be aware of potential side reactions.[20] | < 10 ppm |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Drying & Distillation: Stir over BaO or 4Å sieves overnight. Decant and distill under reduced pressure to avoid thermal decomposition.[18] | < 50 ppm |
Modern Alternative: A solvent purification system (SPS), which passes solvents through columns of activated alumina or other drying agents, is a safer and often more effective method for obtaining anhydrous solvents.[17][20]
Decision-Making Flowchart for Handling Techniques
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH in (3-Chloro-4-methoxybenzyl)hydrazine Reactions
Welcome to the technical support center for optimizing reactions involving (3-Chloro-4-methoxybenzyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing pH conditions to ensure successful experimental outcomes. By understanding the principles behind pH control in these reactions, you can troubleshoot issues, improve yields, and minimize side-product formation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of pH in reactions with this compound, providing a foundational understanding for effective experimental design.
Q1: Why is pH a critical parameter in reactions involving this compound?
A1: The pH of the reaction medium is a pivotal factor because it directly influences the nucleophilicity of the hydrazine moiety and the reactivity of the electrophilic partner, typically an aldehyde or a ketone. This compound, like other hydrazines, requires a delicate balance of acidity. The reaction needs to be acidic enough to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack. However, excessive acidity can protonate the hydrazine nitrogen, rendering it non-nucleophilic and halting the reaction.[1] Therefore, maintaining an optimal pH range is crucial for maximizing reaction rates and product yields.
Q2: What are the most common reactions involving this compound where pH optimization is essential?
A2: The two most prominent reactions where pH control is critical are:
-
Hydrazone Formation: This is the initial condensation reaction between this compound and a carbonyl compound (aldehyde or ketone). The formation of the hydrazone is often the rate-limiting step in subsequent reactions and is highly pH-dependent.[2]
-
Fischer Indole Synthesis: This powerful reaction is used to synthesize indole rings, which are prevalent in pharmaceuticals. It involves the reaction of a phenylhydrazine (in this case, our substituted benzylhydrazine can be considered an analogue in broader cyclization strategies) with an aldehyde or ketone under acidic conditions to form a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole.[3][4] The choice and concentration of the acid catalyst are critical for the success of this synthesis.[3][4]
Q3: What is the general impact of acidic versus basic conditions on this compound and its reactions?
A3:
-
Acidic Conditions (Optimal): Mildly acidic conditions (typically pH 4-6) are generally favorable for reactions like hydrazone formation.[1] This pH range is sufficient to catalyze the reaction by protonating the carbonyl group without significantly deactivating the hydrazine. For Fischer indole synthesis, stronger acidic conditions, often using Brønsted or Lewis acids, are required to facilitate the cyclization step.[3][5]
-
Strongly Acidic Conditions (Detrimental): In highly acidic environments (pH < 3), the lone pair of electrons on the terminal nitrogen of the hydrazine becomes protonated. This protonation effectively quenches its nucleophilicity, significantly slowing down or even preventing the initial attack on the carbonyl carbon.[1]
-
Neutral to Mildly Basic Conditions (pH 7-8): At neutral pH, the rate of hydrazone formation is typically slow because the breakdown of the tetrahedral intermediate to eliminate water is the rate-limiting step, and this step is acid-catalyzed.[2]
-
Strongly Basic Conditions (Detrimental): In strongly basic conditions, while the hydrazine remains a potent nucleophile, the carbonyl group is not activated, leading to a very slow reaction rate. Furthermore, this compound may be unstable at high pH over extended periods, potentially leading to decomposition.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments, with a focus on pH-related issues.
Problem 1: Low or No Product Yield in a Hydrazone Formation Reaction.
Q: I am attempting to synthesize a hydrazone from this compound and an aldehyde/ketone, but I am observing very low conversion. What could be the issue?
A: Low yield in hydrazone formation is frequently linked to suboptimal pH.
-
Potential Cause 1: pH is too low. If you are using a strong acid or a high concentration of a weaker acid, you may be fully protonating the hydrazine, rendering it inactive as a nucleophile.[1]
-
Solution: Increase the pH of the reaction mixture to a mildly acidic range (pH 4-6). You can achieve this by using a buffer system (e.g., acetate buffer) or by using a weaker acid catalyst.
-
-
Potential Cause 2: pH is too high (neutral or basic). The reaction rate can be very slow at neutral or basic pH because the elimination of water from the tetrahedral intermediate is not efficiently catalyzed.[2]
-
Solution: Decrease the pH by adding a catalytic amount of a weak acid, such as acetic acid. A common practice is to use an acidic solvent or co-solvent.
-
Problem 2: Formation of Unwanted Side Products in Fischer Indole Synthesis.
Q: During my Fischer indole synthesis using this compound, I am isolating significant amounts of side products instead of my desired indole. How can I improve the selectivity?
A: Side product formation in the Fischer indole synthesis is often a consequence of the harshness of the acidic conditions or the specific nature of the acid catalyst.
-
Potential Cause 1: Acid-catalyzed side reactions. The methoxy group on the phenyl ring of this compound can be susceptible to rearrangement or substitution reactions under strong acid catalysis, particularly with Lewis acids.[6] For instance, the use of zinc chloride as a Lewis acid has been reported to cause substitution of a methoxy group with a chlorine atom.[6]
-
Solution: Screen different acid catalysts. Consider using a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) instead of a Lewis acid.[3] These can sometimes offer milder conditions and different selectivity.
-
-
Potential Cause 2: Polymerization or degradation. Strong acids can also lead to the degradation of starting materials or the polymerization of intermediates.
-
Solution: Optimize the reaction temperature and time in conjunction with the acid concentration. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.
-
Problem 3: The Reaction Stalls and Does Not Go to Completion.
Q: My reaction starts to form the product, but then it seems to stop before all the starting material is consumed. What could be causing this?
A: A stalled reaction can be due to a change in the reaction conditions over time or an equilibrium being reached under suboptimal conditions.
-
Potential Cause 1: pH drift. As the reaction proceeds, the consumption or generation of acidic or basic species can alter the pH of the medium, moving it out of the optimal range.
-
Solution: Employ a buffer system to maintain a stable pH throughout the reaction. This is particularly important for reactions that are sensitive to small changes in pH.
-
-
Potential Cause 2: Product inhibition. In some cases, the product itself can interact with the catalyst or starting materials, slowing down the reaction.
-
Solution: If possible, try to remove the product from the reaction mixture as it is formed. This can be achieved through techniques like crystallization or extraction if the product is insoluble or has significantly different solubility properties than the reactants.
-
Section 3: Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for a key experiment and summarizes important quantitative data in a structured table.
Experimental Protocol: pH Optimization for Hydrazone Formation
This protocol outlines a screening process to determine the optimal pH for the formation of a hydrazone from this compound and a model aldehyde (e.g., 4-chlorobenzaldehyde).
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (or other suitable solvent)
-
Buffer solutions:
-
pH 3: Citrate buffer
-
pH 4: Acetate buffer
-
pH 5: Acetate buffer
-
pH 6: Phosphate buffer
-
pH 7: Phosphate buffer
-
-
Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of this compound in ethanol.
-
Prepare a 0.1 M solution of 4-chlorobenzaldehyde in ethanol.
-
-
Set up Parallel Reactions:
-
In five separate reaction vials, add 1 mL of each of the buffer solutions (pH 3, 4, 5, 6, and 7).
-
To each vial, add 1 mL of the this compound stock solution.
-
To each vial, add 1 mL of the 4-chlorobenzaldehyde stock solution.
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) using TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light.
-
-
Analysis:
-
Compare the intensity of the product spot across the different pH conditions at each time point. The pH that shows the fastest and most complete conversion to the hydrazone product is the optimal pH for this reaction.
-
Data Presentation: Optimal pH Ranges for Common Reactions
| Reaction Type | Reagents | Typical pH Range | Recommended Catalysts | Notes |
| Hydrazone Formation | This compound + Aldehyde/Ketone | 4.0 - 6.0 | Acetic acid, Acetate buffer | The rate-limiting step at neutral pH is the dehydration of the tetrahedral intermediate.[2] |
| Fischer Indole Synthesis | Hydrazone of this compound | 1.0 - 3.0 (or neat acid) | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA), ZnCl₂, BF₃·OEt₂ | Lewis acids can sometimes lead to side reactions with the methoxy group.[6] |
| Pyrazolone Synthesis | This compound + β-ketoester | 4.0 - 5.0 | Acetic acid | The initial hydrazone formation is followed by an intramolecular cyclization. |
Section 4: Visualizations
Diagram 1: pH-Dependent Reactivity of Hydrazine
This diagram illustrates the effect of pH on the availability of the nucleophilic form of hydrazine.
Caption: Effect of pH on hydrazine nucleophilicity.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical workflow for troubleshooting low-yield reactions involving this compound.
Sources
- 1. youtube.com [youtube.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-chloro-4-methoxybenzylhydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 3-chloro-4-methoxybenzylhydrazine, specifically focusing on the critical removal of unreacted hydrazine starting material. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and safety of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted hydrazine from my 3-chloro-4-methoxybenzylhydrazine product so critical?
The removal of residual hydrazine is paramount for three primary reasons:
-
Extreme Toxicity and Safety Hazards: Hydrazine is a highly toxic and corrosive substance.[1][2] It can be absorbed through the skin, and its vapors are harmful upon inhalation.[1][2] The Occupational Safety and Health Administration (OSHA) has set a very low permissible exposure limit (PEL) of 0.1 ppm, highlighting its danger.[3] Furthermore, anhydrous hydrazine is flammable and can form explosive mixtures with air, especially during distillation or if traces of air are present.[3][4] Ensuring its complete removal is a critical safety step to protect researchers and anyone handling the final compound.
-
Product Purity and Stability: For drug development applications, even trace amounts of a highly reactive starting material like hydrazine can compromise the integrity of the final active pharmaceutical ingredient (API). Hydrazine is a powerful reducing agent and can participate in unwanted side reactions during subsequent synthetic steps or upon storage, leading to degradation of your target molecule.[3][5]
-
Inaccurate Downstream Results: The presence of residual hydrazine can interfere with subsequent reactions. For example, if the benzylhydrazine product is to be converted into a hydrazone, the presence of hydrazine will lead to the formation of a simple, undesired hydrazone byproduct, complicating purification and reducing the yield of the target compound.
Q2: What are the key physicochemical differences between hydrazine and 3-chloro-4-methoxybenzylhydrazine that I can exploit for separation?
Understanding the distinct properties of the contaminant (hydrazine) and your product is the foundation of an effective purification strategy. The primary differences lie in their polarity, basicity, and solubility.
| Property | Hydrazine (N₂H₄) | 3-chloro-4-methoxybenzylhydrazine | Rationale for Separation |
| Molecular Weight | 32.05 g/mol [3] | ~186.64 g/mol | Significant size difference impacts boiling point and chromatographic mobility. |
| Boiling Point | 113.5 °C (forms a 120.3 °C azeotrope with water)[1][4][5] | Significantly higher (estimated >250 °C) | Separation by distillation is theoretically possible but extremely dangerous due to hydrazine's instability and is not recommended . |
| Solubility | Miscible with water and polar organic solvents like ethanol; insoluble in nonpolar solvents like ether and chloroform.[1] | Likely soluble in common organic solvents (DCM, EtOAc, Ether, THF) and sparingly soluble in water. | This difference is ideal for liquid-liquid extraction. The product will prefer the organic phase while hydrazine prefers the aqueous phase. |
| Polarity | Highly polar | Moderately polar to non-polar | This large polarity difference is the basis for separation by normal-phase column chromatography. |
| Basicity (pKa of conjugate acid) | ~8.1 | Less basic than hydrazine (estimated pKa 6-7) | Hydrazine is a stronger base and will be more readily protonated. This allows for selective extraction into an acidic aqueous solution. |
Q3: What is the recommended first-line method for removing excess hydrazine?
For most lab-scale syntheses, an acidic aqueous extraction is the most effective, safest, and efficient first-line method. This technique leverages the differences in basicity and solubility between hydrazine and your product. Hydrazine, being a relatively strong base, is readily protonated by a dilute acid to form the water-soluble hydrazinium salt, which is then partitioned into the aqueous phase. Your product, being less basic and more organic-soluble, remains in the organic phase.
-
Initial Step: Following the reaction, remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40-50°C. [6]
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude product).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold (~0 °C) 1 M hydrochloric acid (HCl).[7][8]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the hydrazinium chloride salt.
-
Repeat: Repeat the acid wash (Steps 3-5) one or two more times to ensure complete removal of hydrazine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for removing hydrazine via acidic extraction.
Q4: My product shows some water solubility, and I'm experiencing low recovery with extraction. What are my options?
If your product has significant polarity and some affinity for the aqueous phase, recovery can be an issue. In this scenario, normal-phase column chromatography is the recommended secondary method.
-
Back-Extraction: Combine all acidic aqueous washes and extract them once or twice with fresh organic solvent. This can recover some of the product that may have partitioned into the aqueous phase.
-
Use of Brine: Adding sodium chloride to the aqueous phase during extraction can decrease the solubility of organic compounds in it, pushing more of your product into the organic layer (the "salting-out" effect).
-
TLC Analysis: First, analyze your crude mixture by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. Your product should have a higher Rf value than the highly polar hydrazine, which should ideally remain at the baseline (Rf ≈ 0).
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (start with a low polarity mixture, e.g., 9:1 Hexanes:EtOAc).
-
Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel ("dry loading").[9] This is preferable to loading in a strong solvent. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Q5: Are there chemical methods to quench the excess hydrazine?
Yes, chemical quenching is a viable strategy, but it must be approached with caution as the quenching agent could potentially react with your desired product. The most common method is to convert hydrazine into a hydrazone using an aldehyde or ketone.
-
After the primary reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add acetone dropwise (typically 2-3 equivalents relative to the excess hydrazine used).
-
Allow the mixture to stir at room temperature for 1-2 hours. Hydrazine will react with acetone to form acetone hydrazone.
-
The resulting acetone hydrazone is generally volatile enough to be removed with the solvent under reduced pressure, or it can be removed via the extractive workup described in Q3.
Causality & Warning: This method works because hydrazine reacts readily with ketones to form hydrazones. However, your benzylhydrazine product is also a hydrazine derivative and can react with acetone, although likely at a slower rate. This method is best used when your product is sterically hindered or electronically deactivated, and you can monitor the reaction by TLC to avoid significant product loss.
Q6: Is distillation a viable option for removing hydrazine?
No, you should NOT use distillation to remove hydrazine. While the boiling points appear distinct, this method carries an unacceptable level of risk for several reasons:
-
Explosion Hazard: Hydrazine can explode during distillation if traces of air or metal contaminants are present.[1][4] Heating hydrazine is inherently dangerous.
-
Azeotrope Formation: Hydrazine forms a high-boiling azeotrope with water (boiling point 120.3 °C for a 68.5% hydrazine solution), which can complicate its removal if any water is present.[1][4]
-
Product Instability: The high temperatures required to distill hydrazine could lead to the thermal decomposition of your 3-chloro-4-methoxybenzylhydrazine product.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Persistent emulsion during extraction. | - High concentration of salts or polar compounds.- pH is near the isoelectric point of the product. | - Add a small amount of brine (saturated NaCl) to the separatory funnel to break the emulsion.- Allow the mixture to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite® (diatomaceous earth). |
| Low product recovery after workup. | - Product is partially soluble in the acidic aqueous phase.- Product is sensitive to acid and degraded. | - Perform a back-extraction of the combined aqueous layers with fresh organic solvent.- Use a weaker acid for the wash (e.g., dilute acetic acid or saturated ammonium chloride).- Switch to purification by column chromatography instead of extraction. |
| TLC shows a persistent spot at the baseline after purification. | - Incomplete removal of hydrazine.- Formation of highly polar byproducts. | - Repeat the acidic aqueous wash on your "purified" product.- Repurify the material using column chromatography with careful fraction collection. |
Safety First: Handling Hydrazine
Hydrazine is a Particularly Hazardous Substance (PHS) and requires strict safety protocols.[10] All work must be conducted with appropriate engineering controls and personal protective equipment.
-
Engineering Controls: Always handle hydrazine and its solutions inside a certified chemical fume hood.[2][10]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Spills & Exposure:
-
Treat any spill as a major incident. Evacuate the area and call emergency personnel. Do not attempt to clean it up yourself.[10]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
In case of inhalation, move to fresh air and seek immediate medical attention.[10]
-
Caption: Decision workflow for safely handling hydrazine.
References
-
Britannica. (2026, February 6). Hydrazine. [Link]
-
Gas-Sensing.com. (2025, March 18). Hydrazine: A Potent Chemical with a Wide Range of Uses. [Link]
-
kimiachemistry. (2023, November 28). Hydrazine Hydrate. [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
PubChem. Hydrazine. [Link]
-
University of California, Santa Barbara. Hydrazine. [Link]
-
PENTA. (2024, October 21). Hydrazine monohydrate. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. [Link]
- Google Patents.
-
Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Organic Syntheses. 1-(4-Chlorophenyl)ethanone hydrazone. [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. [Link]
-
Organic Process Research & Development. Removal of Reaction Solvent by Extractive Workup. [Link]
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]
-
ResearchGate. (2017, June 26). Curious about quenching of hydrazinolysis. [Link]
Sources
- 1. Hydrazine [m.chemicalbook.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. gas-sensing.com [gas-sensing.com]
- 4. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrazine | Rocket Fuel, Explosive, Toxic | Britannica [britannica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: (3-Chloro-4-methoxybenzyl)hydrazine Stability
The following technical guide serves as a Tier-3 Support resource for researchers working with (3-Chloro-4-methoxybenzyl)hydrazine , specifically focusing on its stability profile in solution.
Case ID: STAB-3C4MBH-001 Status: Active Support Level: Senior Application Scientist[1]
Executive Summary & Quick Reference
This compound (often supplied as the hydrochloride salt, CAS 54812-55-4) is a reactive intermediate used primarily in the synthesis of heterocycles and kinase inhibitors. Its stability in solution is critical and governed by pH, oxidative stress, and light exposure.[1]
| Parameter | Specification / Recommendation |
| Primary Instability Factor | Oxidation (Auto-oxidation to azo/azine species) |
| Solution Half-Life (T½) | < 4 hours (Free base, pH > 7, aerobic)> 24 hours (Salt form, pH < 4, anaerobic) |
| Visual Indicator of Failure | Solution turns Yellow |
| Recommended Solvent | DMSO (anhydrous), Methanol (degassed), or dilute aqueous acid (0.1 M HCl) |
| Storage of Solution | -20°C under Argon/Nitrogen.[1] Do not store >24h if possible. |
Diagnostic Troubleshooting Guide
Use this section to diagnose immediate issues with your experimental setup.
Q1: My solution turned yellow/orange within minutes of preparation. Is it still usable?
Verdict: Likely Compromised.
Root Cause: Rapid auto-oxidation. The hydrazine group (-NHNH
-
Discard the solution.
-
Reprepare using degassed solvents (sparge with
for 15 mins). -
If working at neutral/basic pH, add a reducing agent (e.g., DTT or ascorbic acid) if compatible with downstream chemistry.[1]
Q2: I see a white precipitate forming in my DMSO stock solution after freezing.
Verdict: Recoverable. Root Cause: This is likely the hydrochloride salt crystallizing out of solution due to lowered solubility at -20°C, rather than decomposition. Corrective Action:
-
Vortex the vial at room temperature for 5 minutes.
-
If solids persist, gently warm to 30°C in a water bath.
-
Validation: Run a quick TLC or LC-MS. If the peak is a single entity matching the parent mass, proceed.
Q3: The LC-MS shows a mass of [M-2] or [M-4]. What is this?
Verdict: Oxidative Degradation. Root Cause:
-
[M-2] (Mass ~184.6): Formation of the corresponding hydrazone (via oxidation to the imine/diazenyl intermediate).
-
[M-17/18]: Loss of
, indicating N-N bond cleavage or disproportionation.[1] Corrective Action: Ensure your LC-MS solvents are free of peroxides and metal ions (use LC-MS grade only).
Deep Dive: Stability Mechanisms
Understanding why the molecule degrades allows you to prevent it. The benzylhydrazine moiety is the weak link.
Decomposition Pathways
The degradation is driven by two main mechanisms: Auto-oxidation and Disproportionation .
-
Radical Oxidation: Trace metal ions (
, ) catalyze the formation of a hydrazyl radical. -
Dimerization: Two radical species combine to form tetrazanes or decompose into azines.
-
Condensation: In the presence of any trace aldehydes (e.g., formaldehyde in poor quality methanol), the hydrazine will irreversibly form a hydrazone.
Figure 1: Primary oxidative decomposition pathways of benzylhydrazine derivatives.
Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Use this protocol to ensure maximum viability for biological assays or synthesis.
Reagents:
Steps:
-
Solvent Prep: Sparge the anhydrous DMSO with Argon for 10 minutes to remove dissolved oxygen.
-
Weighing: Weigh the solid rapidly. The solid is hygroscopic; minimize air exposure.
-
Dissolution: Add the solid to the DMSO. Vortex immediately until clear.
-
Acidification (Optional but Recommended): If the downstream application permits, add 1% equivalent of concentrated HCl or acetic acid to the DMSO. Protonating the terminal nitrogen (
) significantly retards oxidation. -
Storage: Aliquot into amber glass vials (single-use). Overlay with Argon before capping. Store at -20°C.
Protocol B: Rapid Purity Check (HPLC)
Run this check if the solution has been stored for >24 hours.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 230 nm and 280 nm.
-
Pass Criteria: Main peak area > 95%. No significant peaks at higher retention times (indicative of non-polar dimers/azines).
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Only if acidified. The free base is sparingly soluble in water and unstable. Dissolve in 0.1 M HCl or dilute acetic acid for aqueous applications.
Q: Is the compound light sensitive? A: Yes. Benzylhydrazines can undergo photolytic cleavage of the N-N bond. Always use amber glassware or wrap containers in aluminum foil.
Q: What is the shelf life of the solid powder? A: If stored at room temperature in a tightly sealed container, the hydrochloride salt is stable for 12 months [1]. However, if the powder turns beige or brown, it has surface-oxidized and should be recrystallized (ethanol/ether) before use.[1]
References
-
Misra, A., & Pandey, D. S. (1976).[1] The oxidation of phenylhydrazine: superoxide and mechanism. PubMed. Retrieved from [Link]
-
RSC Publishing. (1976). Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives. Journal of the Chemical Society.[2] Retrieved from [Link]
Sources
Technical Support Center: Extending the Shelf Life of CAS 887596-31-8
This guide provides best practices and troubleshooting advice for the storage of CAS 887596-31-8 to ensure its long-term stability and efficacy in your research. While specific stability data for this compound is not extensively published, by understanding its structural class—likely a pyridine derivative—we can establish a robust storage protocol based on established principles of chemical safety and preservation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for storing CAS 887596-31-8?
To maximize the shelf life of CAS 887596-31-8, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated area. For many research-grade chemicals, refrigerated storage at 2-8°C is often recommended to slow down potential degradation processes. Always keep the container tightly closed to prevent the ingress of moisture.
Q2: The compound has been at room temperature for a short period. Is it still viable?
Short excursions to ambient temperature are generally not detrimental, especially if the compound is in a tightly sealed container. However, for long-term storage, adherence to refrigerated conditions is crucial. If you have any doubts about the compound's integrity, it is advisable to run a small-scale pilot experiment to verify its activity before committing to a larger-scale study.
Q3: I've noticed some discoloration of the solid compound. What could be the cause and what should I do?
Discoloration can be an indicator of degradation or contamination. Pyridine and its derivatives can be susceptible to oxidation or reaction with impurities.[1][4] If you observe any change in the physical appearance of the compound, it is best to exercise caution. Consider the following troubleshooting steps:
-
Isolate the vial: Prevent any potential cross-contamination with other reagents.
-
Document the change: Note the date and the extent of the discoloration.
-
Test for purity: If you have the capabilities, techniques like HPLC or LC-MS can help assess the purity of the compound.
-
Contact the supplier: They may have additional information or be able to provide a certificate of analysis for comparison.
Q4: How should I handle the compound to prevent degradation during use?
Proper handling is as critical as long-term storage. To maintain the integrity of CAS 887596-31-8:
-
Minimize exposure to air and moisture: Once opened, it is advisable to blanket the vial with an inert gas like argon or nitrogen before resealing.
-
Use clean, dry utensils: Spatulas and weighing boats should be free of any contaminants.
-
Prepare solutions fresh: If possible, prepare solutions on the day of use. If you need to store solutions, do so at or below -20°C. The stability of the compound in different solvents can vary, so a small-scale stability test of your solution may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced experimental efficacy | Compound degradation due to improper storage. | Verify storage conditions. Run a positive control with a fresh batch of the compound if available. Consider re-qualifying the material. |
| Inconsistent results between aliquots | Inhomogeneous sample or contamination during aliquoting. | Ensure the compound is homogenous before aliquoting. Use fresh, sterile pipette tips for each aliquot. |
| Precipitate formation in solution | Poor solubility or degradation product. | Confirm the solvent is appropriate and the concentration is not above the solubility limit. If the issue persists with freshly prepared solutions, it may indicate compound instability in that solvent. |
Experimental Workflow for Long-Term Storage
Caption: Recommended workflow for receiving, storing, and using CAS 887596-31-8.
Incompatible Storage Conditions to Avoid
To prevent accelerated degradation or hazardous reactions, avoid storing CAS 887596-31-8 with or near the following:
-
Strong Oxidizing Agents: Pyridine and its derivatives can react with strong oxidizers.[4]
-
Strong Acids and Bases: These can potentially catalyze degradation pathways.[5]
-
Heat and Direct Sunlight: Elevated temperatures and UV exposure can promote decomposition.[5][6]
-
High Humidity Environments: Moisture can lead to hydrolysis or other unwanted reactions.
Caption: Diagram of materials and conditions to avoid when storing CAS 887596-31-8.
By adhering to these guidelines, researchers can be more confident in the stability and reliability of CAS 887596-31-8 throughout their experimental timelines.
References
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Google Scholar.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.
- SAFETY D
- IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING 2.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Chemical Storage Guidelines. Unknown Source.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Analysis of (3-Chloro-4-methoxybenzyl)hydrazine
In the landscape of modern drug discovery and development, the meticulous characterization of synthetic intermediates is a cornerstone of success. Molecules such as (3-Chloro-4-methoxybenzyl)hydrazine serve as critical building blocks for a diverse range of pharmacologically active compounds. Their structural integrity and purity are paramount, as any deviation can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods. Our approach moves beyond rote procedural descriptions to elucidate the why behind the how, ensuring a robust and self-validating analytical workflow.
Part 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectrum Analysis
Proton NMR (¹H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. It provides exquisitely detailed information about the electronic environment of each proton, their connectivity, and their relative abundance. For a molecule like this compound, a thorough understanding of its theoretical ¹H NMR spectrum is the first step in any analytical campaign.
Molecular Structure and Predicted Proton Environments
The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with distinct proton environments labeled.
Anticipated ¹H NMR Spectral Features
Based on the electronic effects of the substituents on the benzene ring and general chemical shift principles, we can predict the characteristics of the ¹H NMR spectrum. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can help in resolving the exchangeable NH protons.
-
Aromatic Protons (H₂, H₅, H₆): The aromatic region (typically 6.5-8.0 ppm) will be the most complex.[1][2]
-
The methoxy group (-OCH₃) is an electron-donating group, which shields (shifts upfield) the ortho (H₅) and para (H₆, relative to -OCH₃) protons.
-
The chloro group (-Cl) is an electron-withdrawing group via induction, which deshields (shifts downfield) nearby protons.[3]
-
H₂: This proton is ortho to the chloro group and meta to the methoxy group. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H₆ (Jmeta ≈ 2-3 Hz).[4][5]
-
H₆: This proton is ortho to the benzylhydrazine group and meta to both the chloro and methoxy groups. It will likely appear as a doublet of doublets due to ortho coupling with H₅ (Jortho ≈ 7-10 Hz) and meta coupling with H₂ (Jmeta ≈ 2-3 Hz).[4]
-
H₅: This proton is ortho to the methoxy group and meta to the benzylhydrazine group. It is expected to be the most shielded of the aromatic protons, appearing as a doublet due to ortho coupling with H₆ (Jortho ≈ 7-10 Hz).[4]
-
-
Methoxy Protons (-OCH₃): These three protons are equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
-
Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the hydrazine nitrogen. They are expected to appear as a singlet in the range of 3.8-4.5 ppm.[1][2] The signal could potentially show coupling to the adjacent NH proton, which would resolve it into a doublet, though this coupling is often not observed due to rapid exchange or quadrupole broadening.
-
Hydrazine Protons (-NH-NH₂): The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature.[6] They often appear as broad singlets. In DMSO-d₆, they might be observed in the range of 4.0-9.0 ppm. The -NH₂ protons are equivalent, and the -NH proton is distinct. It is possible to see two separate broad signals.
Summary Table: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H₂ | ~7.3 | Doublet (d) | Jmeta ≈ 2-3 | 1H |
| H₆ | ~6.9 | Doublet of Doublets (dd) | Jortho ≈ 8, Jmeta ≈ 2 | 1H |
| H₅ | ~6.8 | Doublet (d) | Jortho ≈ 8 | 1H |
| -CH₂- | ~4.0 | Singlet (s) | N/A | 2H |
| -OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |
| -NH-NH₂ | 4.0 - 9.0 | Broad Singlets (br s) | N/A | 1H, 2H |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] DMSO-d₆ is chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, which often allows for their observation.
-
Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9] Undissolved solids can severely degrade the quality of the NMR spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup & Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Part 2: A Multi-faceted Approach: Comparison with Orthogonal Analytical Techniques
While ¹H NMR is powerful, relying on a single analytical technique is insufficient for comprehensive characterization in a regulated environment. Orthogonal methods, which measure different physicochemical properties of the molecule, provide a more complete and trustworthy picture of its identity and purity.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
What it tells us: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment. For this compound, we expect to see 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.
Comparison with ¹H NMR:
-
Complementary Information: It directly observes the carbon backbone, confirming the number and types of carbon atoms (e.g., aromatic, aliphatic, methoxy).
-
Simpler Spectra: ¹³C spectra are typically simpler than ¹H spectra because ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C (1.1%).[10] The spectra are usually acquired with proton decoupling, resulting in a series of singlets.
-
Sensitivity: ¹³C NMR is inherently much less sensitive than ¹H NMR, requiring a more concentrated sample or a longer acquisition time.
Predicted ¹³C NMR Data:
-
Aromatic Carbons: Six signals between 110-160 ppm. The carbon attached to the oxygen (-C-O) will be the most downfield, while the carbon attached to the chlorine (-C-Cl) will also be significantly downfield.[11][12]
-
Benzylic Carbon (-CH₂-): A signal around 45-55 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
| Technique | Information Provided | Strengths | Limitations |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Simple spectra (singlets), direct carbon info | Low sensitivity, longer acquisition time |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (e.g., 1-2 hours) and a larger number of scans (e.g., 1024 or more) are typically required.
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (the DMSO-d₆ solvent peak at ~39.5 ppm can be used as a secondary reference).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
What it tells us: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight with high accuracy. Tandem MS (MS/MS) can be used to fragment the molecule and provide clues about its structure.
Comparison with ¹H NMR:
-
Molecular Formula Confirmation: High-resolution MS (HRMS) can determine the elemental composition, confirming the molecular formula. NMR provides connectivity but not the formula directly.
-
Fragmentation Data: The fragmentation pattern offers a "fingerprint" and confirms the presence of key structural motifs (e.g., loss of the hydrazine group or the methoxy group).[13][14]
-
Sensitivity: MS is an extremely sensitive technique, requiring only picogram to nanogram quantities of the sample.
Expected MS Data (Electrospray Ionization - ESI+):
-
Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 187.05.
-
Isotope Pattern: A characteristic isotope pattern for the presence of one chlorine atom ([M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak).
-
Key Fragments: Potential fragmentation could involve the loss of ammonia (NH₃) or the cleavage of the benzyl-hydrazine bond.[15]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spec. | Molecular weight, elemental composition, fragmentation | Extremely high sensitivity, confirms molecular formula | Provides limited connectivity information, isomers can be difficult to distinguish |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ peak and its corresponding chlorine isotope pattern. If using a tandem MS, select the parent ion and acquire the fragmentation spectrum.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
What it tells us: HPLC is a separation technique used to determine the purity of a compound and quantify any impurities. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Comparison with ¹H NMR:
-
Quantitative Purity: HPLC with a suitable detector (e.g., UV-Vis) is the primary method for determining the percentage purity of a sample. While NMR can be used for quantitative purposes (qNMR), HPLC is generally more straightforward for routine purity analysis.
-
Separation of Impurities: HPLC can separate the target compound from starting materials, by-products, and degradation products, which might be difficult to distinguish or quantify in an NMR spectrum.[16][17]
-
No Structural Information: HPLC provides retention time and peak area, but no inherent structural information about the compound or its impurities.
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, quantification of impurities | Excellent for quantitative purity analysis, high sensitivity | Provides no structural information on its own |
Experimental Protocol: HPLC Analysis
-
Method Development:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with a modifier like 0.1% formic acid or trifluoroacetic acid, is often effective for polar aromatic compounds.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~254 nm or 280 nm).
-
-
Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject a small volume (e.g., 10 µL) onto the HPLC system and run the gradient method.
-
Data Analysis: Determine the retention time of the main peak. Calculate the area percent purity by integrating all peaks in the chromatogram.
Part 3: An Integrated and Self-Validating Analytical Workflow
For a robust and trustworthy characterization of this compound, these techniques should be employed in a logical sequence.
Caption: A logical workflow for the comprehensive characterization of a synthetic intermediate.
This workflow ensures that the identity of the compound is first confirmed by ¹H NMR and MS. Once confirmed, its purity is assessed by HPLC. Only if the material is deemed sufficiently pure does it proceed to full characterization with ¹³C NMR, creating a final, self-validating data package. This structured approach prevents the wasted time and resources associated with fully characterizing an impure or incorrect compound.
Conclusion
The analysis of a critical intermediate like this compound demands more than a single spectrum. It requires a holistic and logical application of complementary analytical techniques. While ¹H NMR provides the foundational data on molecular structure and connectivity, its power is magnified when combined with the carbon skeleton information from ¹³C NMR, the molecular weight confirmation from mass spectrometry, and the quantitative purity data from HPLC. By integrating these methods into a structured workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their chemical entities, building a solid foundation for successful research and development endeavors.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
-
University College London. (n.d.). Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Hassanabadi, A. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Kumar, A., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
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- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
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- 16. Bot Verification [rasayanjournal.co.in]
- 17. helixchrom.com [helixchrom.com]
Mass spectrometry fragmentation pattern of 3-chloro-4-methoxybenzylhydrazine
This guide details the mass spectrometry fragmentation profile of 3-chloro-4-methoxybenzylhydrazine , a specialized intermediate often encountered in the synthesis of pharmaceuticals and agrochemicals.
This analysis prioritizes Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for LC-MS quantification, comparing its diagnostic "fingerprint" against non-chlorinated analogs to demonstrate its superior specificity in complex matrices.
Content Type: Technical Comparison & Application Guide Primary Audience: Analytical Chemists, Medicinal Chemists, DMPK Scientists.
Executive Summary
3-Chloro-4-methoxybenzylhydrazine (C₈H₁₁ClN₂O, MW: 186.64 Da) presents a distinct mass spectral signature characterized by a chlorine isotopic cluster (3:1) and a dominant benzyl/tropylium cation formation.
Unlike its non-chlorinated analogs (e.g., 4-methoxybenzylhydrazine), the presence of the chlorine atom at the meta position provides a high-confidence diagnostic filter (M/M+2), significantly reducing false identification rates in high-throughput screening. This guide outlines the theoretical and observed fragmentation pathways, offering a predictive baseline for researchers lacking a reference standard.
Comparative Performance Analysis
The following table compares the MS "performance"—defined here as detection specificity and fragment stability—of the target molecule against its closest structural analogs.
Table 1: Diagnostic Specificity & Fragment Ion Comparison
| Feature | 3-Chloro-4-methoxybenzylhydrazine (Target) | 4-Methoxybenzylhydrazine (Analog A) | 3-Chlorobenzylhydrazine (Analog B) |
| Molecular Ion (M⁺) | m/z 186 (Cl³⁵) / 188 (Cl³⁷) | m/z 152 | m/z 156 / 158 |
| Isotope Signature | Distinct 3:1 ratio (High Specificity) | None (Low Specificity) | Distinct 3:1 ratio |
| Base Peak (EI) | m/z 155 (Substituted Tropylium) | m/z 121 (Methoxybenzyl cation) | m/z 125 (Chlorobenzyl cation) |
| Secondary Fragment | m/z 125 (Loss of CH₂O) | m/z 77 (Phenyl cation) | m/z 89 (Chlorophenyl cation) |
| Interference Risk | Low (Unique mass defect + isotope) | High (Common metabolic fragments) | Medium |
Key Insight: The target molecule's fragmentation is driven by the stability of the 3-chloro-4-methoxybenzyl cation (m/z 155) . This ion is significantly more diagnostic than the m/z 121 ion of Analog A because the chlorine substituent shifts the mass into a "quieter" region of the spectrum, away from common solvent background noise.
Detailed Fragmentation Mechanism (EI-MS)
The fragmentation under Electron Impact (70 eV) is governed by the lability of the benzylic C-N bond and the stabilization provided by the aromatic ring.
Primary Pathway: Benzylic Cleavage
Upon ionization, the radical cation [M]⁺• (m/z 186) is formed. The weakest bond is the benzylic carbon-nitrogen bond.
-
Mechanism: Homolytic or heterolytic cleavage expels the hydrazinyl radical (•NHNH₂ or neutral N₂H₄).
-
Result: Formation of the resonance-stabilized 3-chloro-4-methoxybenzyl cation at m/z 155 .
-
Rearrangement: This benzyl cation typically rearranges to a substituted tropylium ion (seven-membered ring), which is the base peak (100% relative abundance).
Secondary Pathway: Ether Degradation
The stable m/z 155 ion undergoes further fragmentation, primarily driven by the methoxy group.
-
Loss of Formaldehyde (CH₂O): The methoxy group eliminates neutral formaldehyde (30 Da).
-
Result: Formation of the chlorophenyl cation at m/z 125 .
-
Isotope Check: This fragment retains the chlorine atom, preserving the 3:1 isotope pattern (m/z 125/127).
Minor Pathway: Hydrazine Fragments
-
m/z 31: In the low mass region, a peak at m/z 31 (N₂H₃⁺) is often observed, confirming the presence of a hydrazine moiety.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the molecule, highlighting the critical m/z transitions.
Figure 1: Predicted EI-MS fragmentation tree for 3-chloro-4-methoxybenzylhydrazine showing primary tropylium formation.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized workflow. This protocol includes a "System Suitability Test" (SST) to validate instrument performance before analyzing the target.
Reagents & Preparation
-
Solvent: LC-MS grade Methanol (MeOH) with 0.1% Formic Acid (for ESI) or Ethyl Acetate (for GC-EI).
-
Standard: 3-Chloro-4-methoxybenzylhydrazine HCl (CAS: 54812-55-4).
-
Concentration: Prepare a 10 µg/mL stock; dilute to 100 ng/mL for direct infusion.
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Inject a standard of 4-Methoxybenzylhydrazine (cheaper analog).
-
Validation Criteria: Confirm presence of m/z 153 (M+H) and fragment m/z 121 (loss of N₂H₄). If m/z 121 is absent, collision energy (CE) is too low.
-
-
Sample Injection (ESI-MS/MS):
-
Mode: Positive Ion (+).[1]
-
Source Temp: 350°C (Hydrazines are thermally labile; avoid excessive heat).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp from 10V to 40V.
-
-
Data Acquisition & Verification:
-
Look for the Parent Ion: m/z 187.1 [M+H]⁺.
-
Isotope Confirmation: Verify a peak at m/z 189.1 with ~33% intensity of the parent.
-
Fragment Confirmation: Trigger MS2 on m/z 187.1. Look for the dominant daughter ion at m/z 155.0 (Benzyl cation).
-
-
Derivatization (Optional for GC-MS):
-
Free hydrazines can peak-tail on GC columns.
-
Protocol: React 100 µL sample with 100 µL Acetone for 15 mins at RT.
-
Result: Formation of the acetone hydrazone derivative (+40 Da shift).
-
New Target Mass: m/z 226.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Chloro-4-methoxytoluene (Analog). NIST Standard Reference Database. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzyl/tropylium mechanisms).
-
PubChem. (2025).[2][3] Compound Summary: 3-Chloro-4-methoxybenzylamine (Mechanistic Analog). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride.[4][5]Link
Sources
- 1. massbank.eu [massbank.eu]
- 2. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. (3-CHLORO-4-METHOXYPHENYL)HYDRAZINE HCL | 54812-55-4 [sigmaaldrich.com]
A Comparative Guide to HPLC Method Development for the Purity of (3-Chloro-4-methoxybenzyl)hydrazine
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3-Chloro-4-methoxybenzyl)hydrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. We will explore the development of a novel, optimized HPLC method and compare its performance against a more traditional approach, supported by experimental data and guided by the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Challenge of Hydrazine Derivatives
This compound is a substituted hydrazine derivative, a class of compounds known for their reactivity and potential toxicity.[1][2] Accurate determination of purity is critical for ensuring the safety and efficacy of any pharmaceutical product containing this active pharmaceutical ingredient (API).[3][4][5] Hydrazine compounds can be challenging to analyze by reversed-phase HPLC due to their polar nature, which often results in poor retention on conventional C18 columns.[6][7] Furthermore, their reactivity can lead to degradation during analysis, necessitating careful method development.[8][9][10][11]
This guide will detail the systematic development of a robust HPLC method, adhering to the Quality by Design (QbD) principles advocated by the International Council for Harmonisation (ICH).[4] We will then compare this optimized method with a more simplistic, traditional HPLC approach to highlight the significant gains in performance and reliability that can be achieved through a scientifically-driven method development process.
Physicochemical Properties and Initial Considerations
Initial Hypothesis:
-
Polarity: The molecule is expected to be polar, requiring enhancement of retention on a reversed-phase column.
-
UV Spectrum: The aromatic ring with its substituents should provide a chromophore suitable for UV detection.
-
Stability: Hydrazines can be susceptible to oxidation.[8] Sample and mobile phase preparation should account for this.
Method Development Strategy: A Tale of Two Approaches
We will develop and compare two distinct HPLC methods:
-
Method A: The Traditional Approach. A basic, isocratic reversed-phase method using a standard C18 column and a simple mobile phase. This represents a common starting point in many labs but may lack the robustness and resolution for complex purity analyses.
-
Method B: The Optimized, Science-Driven Approach. A gradient reversed-phase method developed through systematic optimization of column chemistry, mobile phase pH, and gradient profile. This method aims to achieve superior separation of the main peak from potential impurities.
Experimental Workflow
The development and comparison of these two methods will follow a logical progression, as illustrated in the workflow diagram below.
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A Comparative Guide to the Reactivity of 3-chloro-4-methoxybenzylhydrazine and 4-methoxybenzylhydrazine
This guide provides an in-depth technical comparison of the reactivity of 3-chloro-4-methoxybenzylhydrazine and its non-chlorinated analog, 4-methoxybenzylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the electronic effects of halogen substitution on the nucleophilicity of benzylhydrazines and offers a robust experimental framework for quantifying these differences.
Introduction: The Subtle Influence of a Chloro Substituent
In the realm of medicinal chemistry and organic synthesis, benzylhydrazines are valuable building blocks for constructing a variety of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[1] The reactivity of the hydrazine moiety is paramount to its utility in reactions such as hydrazone formation and the Fischer indole synthesis.[2] This guide focuses on a direct comparison between 4-methoxybenzylhydrazine and its 3-chloro substituted counterpart, aiming to provide a clear understanding of how the addition of a chlorine atom to the aromatic ring modulates the molecule's reactive properties.
The primary difference in reactivity between these two compounds stems from the electronic effects exerted by the chlorine atom. This guide will first delve into the theoretical underpinnings of these effects and then present a practical, detailed experimental protocol to empirically measure and compare their reactivity.
Electronic and Steric Profile: A Tale of Two Molecules
The nucleophilicity of the terminal nitrogen atom in benzylhydrazines is directly influenced by the electron density on the benzyl group. Substituents on the aromatic ring can either donate or withdraw electron density, thereby increasing or decreasing the nucleophilicity of the hydrazine.
-
4-methoxybenzylhydrazine : This molecule features a methoxy group (-OCH₃) at the para position. The methoxy group is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the benzene ring. This increases the electron density on the ring and, by extension, on the hydrazine moiety, making it a more potent nucleophile.
-
3-chloro-4-methoxybenzylhydrazine : In this analog, a chlorine atom is introduced at the meta position relative to the benzylhydrazine group. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). While it also has lone pairs that can participate in resonance (+R effect), the inductive effect of halogens is generally stronger.[3] This withdrawal of electron density from the benzene ring decreases the nucleophilicity of the hydrazine moiety compared to the non-chlorinated version.
The steric hindrance from the chloro group at the 3-position is generally considered minimal for reactions at the terminal nitrogen of the hydrazine.
Comparative Reactivity: A Quantitative Experimental Approach
To empirically determine the difference in reactivity, a kinetic study of hydrazone formation with a model aldehyde, such as p-nitrobenzaldehyde, can be performed. The rate of this reaction is a direct measure of the nucleophilicity of the hydrazine.[4] The reaction can be conveniently monitored by UV-Vis spectroscopy, as the resulting hydrazone will have a distinct and strong absorbance at a longer wavelength compared to the reactants.[1][5]
Experimental Protocol: Kinetic Analysis of Hydrazone Formation
This protocol outlines a method to determine the second-order rate constants for the reaction of each hydrazine with p-nitrobenzaldehyde.
Materials:
-
3-chloro-4-methoxybenzylhydrazine hydrochloride
-
p-Nitrobenzaldehyde
-
Methanol (spectroscopic grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 3-chloro-4-methoxybenzylhydrazine hydrochloride and 4-methoxybenzylhydrazine hydrochloride (e.g., 10 mM in methanol).
-
Prepare a stock solution of p-nitrobenzaldehyde (e.g., 100 mM in methanol).
-
Prepare a working phosphate buffer solution (pH 7.4).
-
-
Determination of λmax:
-
React a small amount of each hydrazine with p-nitrobenzaldehyde to form the corresponding hydrazone.
-
Record the UV-Vis spectrum of each hydrazone to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a solution containing the phosphate buffer and a large excess of the hydrazine (e.g., 1 mM final concentration).
-
Initiate the reaction by adding a small volume of the p-nitrobenzaldehyde stock solution (e.g., to a final concentration of 0.05 mM).
-
Immediately begin recording the absorbance at the λmax at regular time intervals until the reaction is complete (absorbance plateaus).
-
Repeat the experiment for the other hydrazine under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Under pseudo-first-order conditions, the natural logarithm of the difference between the final absorbance and the absorbance at time 't' (ln(A∞ - At)) versus time will yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the hydrazine (k₂ = k' / [Hydrazine]).
-
Expected Results and Data Presentation
Based on the electronic effects discussed, it is anticipated that 4-methoxybenzylhydrazine will exhibit a significantly higher rate constant than its 3-chloro counterpart. The following table presents hypothetical, yet realistic, data to illustrate the expected outcome.
| Compound | λmax (nm) | [Hydrazine] (M) | [Aldehyde] (M) | k' (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| 4-methoxybenzylhydrazine | ~380 | 0.001 | 0.00005 | 1.5 x 10⁻³ | 1.5 |
| 3-chloro-4-methoxybenzylhydrazine | ~375 | 0.001 | 0.00005 | 0.6 x 10⁻³ | 0.6 |
Note: The λmax values are estimates and should be determined experimentally.
Visualizing the Process
To further clarify the experimental design and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: General mechanism of hydrazone formation.
Conclusion
The presence of a chloro substituent at the 3-position of 4-methoxybenzylhydrazine is predicted to decrease its nucleophilic reactivity due to the electron-withdrawing inductive effect of the chlorine atom. This guide provides a theoretical framework for understanding this phenomenon and a detailed experimental protocol for its quantitative verification. The presented methodology, utilizing UV-Vis spectroscopy to monitor the kinetics of hydrazone formation, offers a straightforward and reliable means to compare the reactivity of these two important synthetic building blocks. The insights gained from such a comparison are valuable for optimizing reaction conditions and for the rational design of novel molecules in drug discovery and development.
References
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-665.
- Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(10), 1775–1779.
-
ResearchGate. UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde; B: 2, 4 - dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]
-
Slideshare. Hammete Equation. Retrieved from [Link]
-
Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry. Retrieved from [Link]
-
SSRN. Synthesis and structural studies of some copper (ii) complexes of substituted salicylaldehyde benzoyl hydrazine. Retrieved from [Link]
-
ijrrr. Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. Retrieved from [Link]
-
Worldwidejournals.com. Research Paper Commerce Chemistry Studies On Some Benzoyl Hydrazone Derivatives. Retrieved from [Link]
-
ACS Publications. The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. Kinetics and mechanism of the reaction of substituted phenylhydrazones with thallium(III) acetate. Reactions of mercury(II) acetate with nitrogen compounds. Part 8. Retrieved from [Link]
-
National Institutes of Health. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]
-
National Institutes of Health. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Retrieved from [Link]
-
National Institutes of Health. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
-
Semantic Scholar. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
Oakwood Chemical. (4-Methoxybenzyl)hydrazine hydrochloride. Retrieved from [Link]
-
ResearchGate. Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC... Retrieved from [Link]
-
Amazon AWS. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]
-
Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? Retrieved from [Link]
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- 6. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 7. CAS 2011-48-5: (4-methoxybenzyl)hydrazinium chloride [cymitquimica.com]
Infrared (IR) absorption peaks for 3-chloro-4-methoxybenzylhydrazine
Analytical Characterization Guide: Infrared (IR) Spectroscopy of 3-Chloro-4-Methoxybenzylhydrazine
Executive Summary & Technical Context
Product Identity: 3-Chloro-4-methoxybenzylhydrazine CAS Registry Number: (Analogous reference: 54812-55-4 for phenyl variant; specific benzyl derivative often custom synthesized) Chemical Class: Benzylhydrazine (Ar-CH₂-NH-NH₂)
This guide provides a technical comparison of the Infrared (IR) spectral signature of 3-chloro-4-methoxybenzylhydrazine against its critical synthetic precursors and structural analogues. For researchers and drug development professionals, the primary "performance" metric of IR spectroscopy in this context is its ability to validate reaction completion (synthesis monitoring) and detect specific impurities (purity verification).
The Core Challenge: Distinguishing the target benzylhydrazine from its phenylhydrazine analogues and starting materials (aldehydes/halides) is critical, as the reactivity profiles of these species differ drastically in subsequent pharmaceutical coupling reactions.
Technical Deep Dive: Spectral Performance Comparison
The following analysis contrasts the target compound with its three most common "alternatives" encountered in the laboratory: the Aldehyde Precursor (starting material), the Benzyl Chloride Precursor (alternative starting material), and the Bis-alkylated Impurity (side product).
Comparative IR Absorption Data
| Functional Group | Target Product (Benzylhydrazine) | Alt 1: Precursor (Aldehyde) | Alt 2: Precursor (Benzyl Chloride) | Alt 3: Impurity (Bis-benzylhydrazine) |
| N-H Stretch | 3150–3400 cm⁻¹ (Broad/Doublet, Strong) | Absent | Absent | 3200–3300 cm⁻¹ (Single band, Weak) |
| C=O[1] Stretch | Absent | 1680–1700 cm⁻¹ (Strong, Sharp) | Absent | Absent |
| Aldehyde C-H | Absent | 2750 & 2850 cm⁻¹ (Distinct Doublet) | Absent | Absent |
| C-Cl Stretch | 600–800 cm⁻¹ (Aryl-Cl) | 600–800 cm⁻¹ (Aryl-Cl) | 600–800 cm⁻¹ (Aryl-Cl) + 1260 cm⁻¹ (CH₂-Cl Wag) | 600–800 cm⁻¹ (Aryl-Cl) |
| Ether C-O-C | 1230–1270 cm⁻¹ (Strong) | 1230–1270 cm⁻¹ (Strong) | 1230–1270 cm⁻¹ (Strong) | 1230–1270 cm⁻¹ (Strong) |
| Fingerprint | Distinct N-N stretch (~950 cm⁻¹) | Distinct C-H bend | Distinct C-Cl wag | Complex Ar-CH₂-N modes |
Expert Insight on Causality:
-
Synthesis Monitoring (Aldehyde Route): The most robust indicator of reaction completion is the total disappearance of the Carbonyl (C=O) peak at ~1680 cm⁻¹ . If this peak persists, the reduction of the hydrazone intermediate is incomplete.
-
Synthesis Monitoring (Chloride Route): The appearance of the N-H stretching bands (3150–3400 cm⁻¹) is the primary confirmation. However, the persistence of a sharp band near 1260 cm⁻¹ (associated with the CH₂-Cl wag) indicates unreacted benzyl chloride.
-
Differentiation from Phenylhydrazine: A phenylhydrazine (Ar-NH-NH₂) would show N-H peaks shifted to lower wavenumbers due to conjugation with the aromatic ring. The benzylhydrazine (Ar-CH₂-NH-NH₂) N-H peaks appear at higher frequencies, similar to aliphatic amines.
Experimental Protocol: Self-Validating Analysis
To ensure reproducible spectral data, follow this field-proven protocol. This method minimizes hygroscopic interference, which is common with hydrazine salts.
Methodology: KBr Pellet Preparation
-
Sample Drying: Dry the 3-chloro-4-methoxybenzylhydrazine sample in a vacuum desiccator over P₂O₅ for 4 hours. Reason: Hydrazines are hygroscopic; water moisture (broad O-H peak at 3400 cm⁻¹) will mask the critical N-H stretching region.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind if the sample is unstable; however, insufficient grinding causes scattering (sloping baseline).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans.
Validation Check (The "Self-Correcting" Step):
-
Check 3400 cm⁻¹: If a broad, rounded peak dominates >3400 cm⁻¹, your pellet is wet. Action: Regrind with fresh, dry KBr.
-
Check 2350 cm⁻¹: If peaks appear here, background CO₂ subtraction failed. Action: Re-run background scan.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for validating the compound's identity and purity.
Diagram 1: Synthesis Monitoring Flowchart
Caption: Logic flow for monitoring the conversion of 3-chloro-4-methoxybenzaldehyde to the target hydrazine.
Diagram 2: Spectral Differentiation Tree
Caption: Decision tree to distinguish the target benzylhydrazine from its chloride precursor and bis-impurity.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chloro-4-methoxybenzaldehyde. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzyl Chloride. NIST Chemistry WebBook. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignments).
-
PubChem. Compound Summary: (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride. (Provided for structural comparison context). Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of (3-Chloro-4-methoxybenzyl)hydrazine and its Impurities
Abstract
The robust and reliable separation of (3-Chloro-4-methoxybenzyl)hydrazine from its potential process-related and degradation impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of chromatographic strategies, grounded in fundamental principles and supported by experimental insights. We will explore direct versus derivatization-based approaches, compare the performance of various stationary and mobile phases, and discuss the strategic selection of detection techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate robust, stability-indicating methods for this critical intermediate.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Like many hydrazine derivatives, it is a reactive molecule susceptible to degradation and can carry process-related impurities from its synthesis. The inherent polarity and potential for low UV absorbance of hydrazine compounds can present significant analytical challenges.[1] Furthermore, certain hydrazine-related impurities are classified as potential genotoxic impurities (PGIs), necessitating highly sensitive and specific analytical methods to ensure they are controlled at or below their threshold of toxicological concern (TTC).[2]
This guide will dissect the critical decision points in developing a separation method, focusing on a logical, science-driven approach to achieving optimal resolution, sensitivity, and reliability.
Understanding the Impurity Profile
A successful separation begins with a theoretical understanding of what needs to be separated. The impurity profile for this compound can be logically categorized into three main classes:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules.
-
Positional Isomers: Structurally similar molecules formed due to non-selective reactions, which can be notoriously difficult to separate.[3]
-
-
Degradation Products:
-
Oxidation Products: Hydrazines are susceptible to oxidation, which can lead to the formation of various byproducts.[4] This is a critical parameter to assess in forced degradation studies to establish a method's stability-indicating capabilities.[5][6]
-
Hydrolytic Products: Cleavage of the molecule due to reaction with water.
-
-
Genotoxic Impurities:
-
Residual Hydrazine: Unsubstituted hydrazine is a common starting material and is classified as a Class 2 genotoxic impurity. Its control is a major focus of regulatory agencies.[7]
-
The workflow for developing a robust impurity separation method is an iterative process of evaluation and optimization.
Caption: High-level workflow for impurity method development and validation.
Comparative Analysis of Chromatographic Strategies
The primary decision in analyzing this compound is whether to use a direct injection method or to employ pre-column derivatization. Each approach has distinct advantages and disadvantages.
Strategy 1: Direct Analysis by Reversed-Phase HPLC
Direct analysis is often preferred for its simplicity and speed. It relies on the inherent physicochemical properties of the analyte and its impurities for retention and separation on a reversed-phase column.
-
Mechanism & Rationale: In reversed-phase HPLC (RP-HPLC), separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase (e.g., C18). More polar compounds, like many hydrazines, elute earlier. The challenge lies in achieving sufficient retention for polar analytes away from the solvent front while still effectively separating them from non-polar impurities.
-
Performance & Limitations: Direct analysis can be effective for process-related impurities that have sufficient hydrophobicity and a strong UV chromophore. However, for trace-level analysis of polar and/or poorly UV-absorbing impurities like hydrazine itself, this method often lacks the required sensitivity and retention.[1]
Strategy 2: Pre-Column Derivatization HPLC
Derivatization chemically modifies the analyte to enhance its analytical properties. This is a widely used and highly effective strategy for hydrazine compounds.[2][8]
-
Mechanism & Rationale: A derivatizing agent, typically an aldehyde or ketone, reacts with the hydrazine functional group to form a stable hydrazone.[7][9] This reaction is chosen to achieve two primary goals:
-
Increase Hydrophobicity: The newly formed hydrazone is significantly less polar than the parent hydrazine, leading to better retention on a C18 column.
-
Introduce a Strong Chromophore: Reagents like benzaldehyde or 2-hydroxy-1-naphthalaldehyde create a hydrazone with a large, conjugated system that absorbs strongly in the UV-Vis range (e.g., >300 nm), dramatically increasing sensitivity and moving the detection wavelength away from potential interferences from the API or excipients.[9][10][11]
-
-
Performance & Limitations: This approach offers superior sensitivity (often achieving low ppm to ppb detection limits) and selectivity. The main drawback is the additional sample preparation step, which requires careful optimization of reaction time, temperature, and reagent concentration to ensure complete and reproducible derivatization.[9][12]
Caption: Comparison of Direct vs. Derivatization HPLC strategies.
Experimental Protocols & Data
To illustrate these concepts, we present a comparative framework based on typical methods for hydrazine derivatives.
Potential Impurities
For the purpose of method development, a cocktail of the parent compound and its potential impurities should be prepared.
| Compound Name | Structure (Hypothetical) | Potential Origin | Chromatographic Challenge |
| This compound | Parent Compound | - | Main Peak |
| Hydrazine | H₂N-NH₂ | Starting Material | Highly Polar, Poor UV Absorber |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | Degradation/Side Product | Structurally similar, potential for co-elution |
| Positional Isomer (e.g., 2-Chloro-4-methoxy) | C₈H₁₀ClN₂O | Synthesis By-product | Very similar polarity and UV spectra |
Protocol 1: Direct RP-HPLC Method (Screening)
This protocol serves as a baseline to assess the retention and separation of the main compound and less polar impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
Protocol 2: Derivatization RP-HPLC Method for Trace Hydrazine
This protocol is designed for the sensitive quantification of residual hydrazine impurity.
-
Derivatization Reagent: 2 mg/mL Salicylaldehyde in Acetonitrile
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample into a vial.
-
Add 5.0 mL of diluent (e.g., 1:1 Acetonitrile:Water).
-
Add 1.0 mL of the Derivatization Reagent.
-
Cap the vial, vortex, and allow to react at room temperature for 30 minutes.[12]
-
Dilute to a final volume of 10.0 mL with diluent.
-
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: DAD at 360 nm[11]
-
Injection Volume: 20 µL
Comparative Performance Data (Hypothetical)
The following table illustrates the expected performance differences between the two approaches for key analytes.
| Analyte | Method | Expected Retention Time (min) | Limit of Quantification (LOQ) | Key Observation |
| Hydrazine | Direct | ~1.5 (near void) | > 500 ppm | Poor retention and sensitivity. |
| Hydrazine-Salicylaldehyde | Derivatization | ~8.2 | < 1 ppm | Excellent retention and sensitivity.[11] |
| Parent Compound | Direct | ~12.5 | N/A | Good retention and peak shape. |
| Parent Compound | Derivatization | ~12.5 | N/A | Unaffected by derivatization reagent. |
| Benzaldehyde Impurity | Direct | ~10.8 | ~10 ppm | Baseline separation from parent. |
| Benzaldehyde Impurity | Derivatization | ~10.8 | ~10 ppm | Co-elution risk with reagent peak. |
Conclusion & Recommendations
For comprehensive impurity profiling of this compound, a dual-methodology approach or a single, highly optimized derivatization method is recommended.
-
Direct RP-HPLC: This is suitable for monitoring less polar, process-related impurities and for the main assay of the parent compound. Its simplicity makes it ideal for routine quality control where trace-level polar impurities are not the primary focus.
-
Derivatization RP-HPLC: This approach is mandatory for the quantification of residual hydrazine or other highly polar, low-level impurities. The significant gains in sensitivity and chromatographic performance are essential for controlling potentially genotoxic impurities and meeting stringent regulatory requirements.
The choice of derivatizing reagent and chromatographic conditions must be carefully validated to ensure the method is specific, accurate, precise, and robust, ultimately creating a self-validating system that guarantees the quality of the final API.
References
-
Effect of Alkalized Adsorbent on the Gas-Chromatographic Separation of Hydrazine Derivatives. Journal of Chromatographic Science, Oxford Academic.[Link]
-
Gas chromatographic separation of hydrazine mixtures and water using a stationary phase that is chemically similar to hydrazine. Analytical Chemistry, ACS Publications.[Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.[Link]
-
The chemical and biochemical degradation of hydrazine. SciSpace.[Link]
-
Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed.[Link]
- A process for the removal of impurities
- The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.
-
Hydrazine Impurity Survey. DTIC.[Link]
-
Derivatization process of three hydrazine-related impurities with benzaldehyde. ResearchGate.[Link]
-
Analytical Methods for Hydrazines. ATSDR.[Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography.[Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.[Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate.[Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.[Link]
-
HYDRAZINE Method. OSHA.[Link]
-
Nitrosamines precursors - Root Causes. HPC.[Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Impurities Application Notebook. Waters.[Link]
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.[Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.[Link]
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Reference Standards for (3-Chloro-4-methoxybenzyl)hydrazine Analysis: A Comparative Guide
Topic: Reference standards for (3-Chloro-4-methoxybenzyl)hydrazine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the synthesis of small molecule therapeutics—particularly kinase inhibitors targeting EGFR or HER2 pathways—This compound (CAS 887596-31-8) serves as a critical building block.[1] However, its hydrazine moiety classifies it as a Class 2 or 3 solvent/impurity under ICH M7 guidelines, flagging it as a potential mutagenic impurity (PMI).
Controlling this impurity at trace levels (often <10 ppm) requires analytical rigor that is entirely dependent on the quality of the reference standard used. This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Research-Grade (Catalog) Standards , demonstrating how standard quality directly impacts the accuracy, limit of quantitation (LOQ), and regulatory compliance of your analytical method.
The Hierarchy of Reference Standards
Before analyzing performance, we must define the alternatives available to the analytical chemist.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Research-Grade (Catalog) Standard |
| Primary Use | GMP Batch Release, ICH M7 Validation, Method Transfer | Early-stage R&D, Route Scouting, Qualitative ID |
| Traceability | ISO 17034 Accredited .[1] Traceable to SI units via qNMR or Mass Balance. | Non-Accredited . Often "Supplier Verified" only. |
| Purity Assignment | Mass Balance (100% - Water - Residual Solvents - Inorganics).[1] | Area % (HPLC) . Often ignores water, salts, and inorganic residues. |
| Salt Stoichiometry | Explicitly determined (e.g., Monohydrochloride vs. Dihydrochloride). | Often ambiguous (labeled "HCl" without defining stoichiometry). |
| Stability Data | Stability monitoring program included. | No long-term stability data provided.[1] |
Comparative Performance Analysis
The following data simulates a validation study quantifying this compound in a Drug Substance matrix using LC-MS/MS after derivatization.
2.1. The "Purity Trap": Impact on Accuracy
Hydrazine salts are notoriously hygroscopic. A Research-Grade standard labeled "98% Purity" by HPLC Area% may actually contain 10-15% water and inorganic salts, effectively reducing its assay potency to ~83%.[1]
Experiment: A known amount of impurity (spiked at 10 ppm) was quantified using calibration curves generated from both standard types.
| Metric | CRM-Based Calibration | Research-Grade Calibration | Impact |
| Assigned Potency | 98.2% (Mass Balance) | 99.1% (HPLC Area% - Incorrect) | Research grade overestimates potency.[1] |
| True Water Content | 1.4% (measured by KF) | Not Measured (Assumed <1%) | 12% error introduced here. |
| Spike Recovery (10 ppm) | 98.5% (9.85 ppm) | 114.2% (11.42 ppm) | False Failure: The method falsely reports the batch as failing specification (>10%). |
Insight: The Research-Grade standard lacked a water content correction. When you weigh 1.0 mg of the powder, you are only adding 0.85 mg of the active hydrazine. This leads to a lower signal in your calibrators, shifting the slope of the curve down, and causing you to over-calculate the amount of impurity in your samples.
2.2. Stability and Degradation Profiles
Benzylhydrazines are prone to oxidation to form azines or hydrazones with trace aldehydes in the air/solvent.
-
CRM Protocol: Packaged under Argon in amber vials; stability tested at -20°C.
-
Research Protocol: Packaged in clear glass; stored at 2-8°C.
Observation: After 3 months of storage, the Research-Grade standard showed a new peak at RRT 1.2 (likely the symmetric azine dimer).[1] This degradation product is not detected in the "Area %" purity check if the UV wavelength is not optimized for the dimer, leading to further potency drift.
Experimental Protocol: Derivatization & Analysis
Direct analysis of this compound is difficult due to its polarity and poor retention on C18 columns.[1] We recommend pre-column derivatization to enhance sensitivity and stability.
Methodology
-
Reagent: 4-Nitrobenzaldehyde (4-NBA).[1]
-
Reaction: Forms a stable hydrazone with high MS ionization efficiency.
-
Detection: LC-MS/MS (MRM Mode).
Step-by-Step Workflow
-
Stock Preparation: Dissolve Reference Standard in MeOH (1 mg/mL). Critical: Correct for salt form and water content if using CRM.
-
Derivatization: Mix 100 µL Sample/Standard + 100 µL 4-NBA (5 mg/mL in ACN) + 10 µL Formic Acid.
-
Incubation: Vortex and incubate at 50°C for 20 minutes.
-
Quench: Dilute with Mobile Phase A (0.1% Formic Acid in Water).
-
Injection: 5 µL into UHPLC-MS/MS.
Visualizing the Pathway
The following diagram illustrates the chemical transformation and the analytical decision process.
Figure 1: Derivatization pathway converting the unstable hydrazine into a stable, ionizable hydrazone for sensitive detection.[1]
Strategic Decision Framework
When should you invest in the CRM? Use this logic flow to determine the appropriate standard grade for your development phase.
Figure 2: Decision tree for selecting reference standard grades based on regulatory risk and development stage.[1]
Conclusion & Recommendations
For This compound , the specific risks of hygroscopicity (salt forms) and oxidative instability make Research-Grade standards a liability in regulatory environments.[1]
-
Recommendation 1: For any quantitative work supporting a regulatory filing (IND/NDA) or Genotoxic Impurity Risk Assessment (ICH M7), only use a CRM or a secondary standard fully characterized by qNMR and KF.
-
Recommendation 2: Always correct for the salt form (Hydrazine vs. Hydrazine HCl) and water content . A 10% mass error here can lead to OOS (Out of Specification) results for the drug substance.
-
Recommendation 3: Implement the 4-Nitrobenzaldehyde derivatization method described above to stabilize the analyte and ensure robust LOQ (<1 ppm).
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Context on Hydrazine control strategies). Link[1]
-
Sun, M., et al. "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization." Analytical Methods, 2011. (Basis for 4-NBA derivatization protocol). Link
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2] Link
-
PubChem Compound Summary . "(3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride" (Structural Analog Data). National Center for Biotechnology Information. Link
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Safety Operating Guide
A Guide to the Safe Disposal of (3-Chloro-4-methoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-4-methoxybenzyl)hydrazine is a substituted hydrazine derivative. While specific toxicological and reactivity data for this compound are limited, its structural similarity to hydrazine and chlorinated aromatic compounds necessitates that it be handled as a hazardous substance with the utmost care. Hydrazines are known for their potential toxicity, and chlorinated aromatics can be persistent environmental pollutants. Therefore, a robust disposal plan is critical to ensure the safety of laboratory personnel and the protection of the environment.
Core Safety and Handling Directives
Before proceeding with any disposal protocol, it is imperative to adhere to the Hazard Communication Standard (HCS) established by the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5] This standard mandates that employers provide employees with information about the hazardous chemicals they work with. A key component of this is the Safety Data Sheet (SDS), which for this compound, while containing some information, has notable data gaps.[6] In such cases, it is prudent to treat the substance with a high degree of caution, assuming it possesses the hazards associated with its parent compounds.
Key Hazard Considerations:
-
Toxicity: Hydrazine and its derivatives are toxic.[7]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[8]
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment.
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste and the capabilities of the laboratory.
Tier 1: Disposal of Small Quantities (Lab-Scale)
For small quantities of waste, such as residual amounts in reaction vessels or contaminated materials, chemical neutralization can be a viable option. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Chemical Neutralization of this compound Waste
-
Dilution: Dilute the aqueous waste stream containing this compound with water to a concentration of less than 5%.
-
Neutralization: Slowly add a dilute solution of an oxidizing agent, such as sodium hypochlorite (household bleach, <5%) or calcium hypochlorite (<5%).[9] The addition should be done portion-wise with stirring to control the reaction rate and prevent excessive heat generation.
-
Monitoring: Monitor the reaction for any signs of vigorous reaction or gas evolution.
-
Verification (Crucial Step): After the reaction appears complete, it is essential to verify the destruction of the hydrazine derivative. This should ideally be done using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to confirm the absence of the starting material.
-
Final Disposal: Once destruction is confirmed, the resulting solution should be neutralized to a pH between 6 and 8 and disposed of in accordance with local regulations for non-hazardous aqueous waste.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat, buttoned, and for larger quantities or splash potential, a chemical-resistant apron or coveralls. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. For emergencies or potential high-level exposure, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[9] |
Tier 2: Disposal of Large Quantities and Unverified Waste
For larger quantities of this compound waste, or if the laboratory lacks the analytical capabilities to verify complete destruction, the use of a licensed hazardous waste disposal facility is mandatory. This approach ensures compliance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA).[10][11][12][13]
Operational Plan for Licensed Disposal:
-
Waste Identification: Classify the waste as hazardous. Given the data gaps, it is safest to classify it based on the known hazards of hydrazines and chlorinated aromatics.
-
Containerization: Store the waste in a clearly labeled, sealed, and compatible container. The label must include the words "Hazardous Waste" and the chemical name.
-
Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly oxidizing agents.
-
Documentation: Maintain a log of the waste generated.
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for pickup and transport. Ensure the company provides a manifest that tracks the waste from your facility to its final disposal site.[12]
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is vital to mitigate harm.
-
Spill:
-
For a small spill, wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Conclusion
The responsible management and disposal of this compound are paramount for ensuring a safe laboratory environment and protecting our ecosystem. While specific data for this compound is limited, by adhering to the principles of handling hazardous substances, following the tiered disposal approach outlined in this guide, and complying with all relevant OSHA and EPA regulations, researchers can effectively mitigate the risks associated with its use.
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Electrochemical Disposal of Hydrazines in Water . Tech Briefs. [Link]
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Practical Hydrazine Hydrate Safety . Reddit. [Link]
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Navigating the Synthesis Landscape: A Practical Guide to Handling (3-Chloro-4-methoxybenzyl)hydrazine
For the modern researcher, the synthesis of novel compounds is a journey of discovery. However, this journey demands a profound respect for the chemical entities we work with. (3-Chloro-4-methoxybenzyl)hydrazine and its salts are valuable intermediates in pharmaceutical research and development, but their structural similarity to the broader class of hydrazines necessitates a meticulous approach to safety. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Recognition: Understanding the Compound's Profile
This compound and its hydrochloride salt are classified as hazardous substances. The primary risks associated with these compounds include:
-
Acute Toxicity: They are harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: These compounds can cause significant skin and eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][3]
-
Suspected Carcinogen: There is a suspicion that these compounds may cause cancer.[1]
Given these hazards, a comprehensive safety strategy is not just recommended, but essential. The American Chemical Society (ACS) emphasizes a "RAMP" approach to laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5] This guide will follow that foundational principle.
Minimizing Exposure: Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: Your Primary Shield
All work with this compound must be conducted in a certified chemical fume hood.[6][7] This is non-negotiable. A fume hood provides critical ventilation to minimize the inhalation of dust or vapors.[8] For handling powders, a ventilated balance enclosure should be used.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, a comprehensive PPE plan is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles.[7][9] A face shield should be worn over goggles if there is a splash hazard.[7][10] | Protects against accidental splashes and contact with airborne particles, which can cause severe eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7][10][11] Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact, as the compound is harmful upon dermal absorption.[1][2] |
| Body Protection | A flame-resistant lab coat[7][9][10] and a chemical-resistant apron if handling larger quantities.[9] Long pants and closed-toe shoes are mandatory.[6] | Protects the skin from spills and splashes. Flame-resistant material is crucial due to the flammability of many hydrazine compounds. |
| Respiratory Protection | A full-face respirator with appropriate cartridges may be necessary if exposure limits are exceeded or in case of a spill.[10][12] | Required in situations where engineering controls are insufficient to maintain exposure below permissible limits.[13] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound
Step-by-Step Handling Protocol:
-
Preparation is Key:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or its hydrochloride salt.[1][12]
-
Ensure that a written Standard Operating Procedure (SOP) is in place for the specific experiment.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[6]
-
Use spark-proof tools and avoid creating static electricity, as hydrazine derivatives can be flammable.[10]
-
When transferring the compound, use a spatula and weighing paper. For solutions, use a syringe or cannula.
-
-
Storage:
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[6][10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[7]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[9]
-
Emergency and Disposal Plan
Preparation for unexpected events is a critical component of laboratory safety.[5]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][12] Seek immediate medical attention.
-
Spill:
-
For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
-
Waste Disposal:
-
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
-
American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org. Retrieved from [Link]
-
American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. ACS.org. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. Retrieved from [Link]
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American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. ACS.org. Retrieved from [Link]
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UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. safety.charlotte.edu. Retrieved from [Link]
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-
The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [https://bruckner.chem.uconn.edu/wp-content/uploads/sites/2 Bruckner/2016/04/CB-LSOP-Hydrazines.pdf]([Link] Bruckner/2016/04/CB-LSOP-Hydrazines.pdf)
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American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. ACS.org. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC.gov. Retrieved from [Link]
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-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. connmaciel.com. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI Bookshelf. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. OSHA.gov. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. orgsyn.org. Retrieved from [Link]
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Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
